molecular formula C8H10N2O2 B2484209 Methyl 5-amino-3-methylpicolinate CAS No. 1263059-42-2

Methyl 5-amino-3-methylpicolinate

Cat. No.: B2484209
CAS No.: 1263059-42-2
M. Wt: 166.18
InChI Key: BAAYWSUJOPSLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3-methylpicolinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAYWSUJOPSLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 5-amino-3-methylpicolinate synthesis pathway"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of available chemical literature and patent databases indicates that a direct, single-publication synthesis pathway for methyl 5-amino-3-methylpicolinate is not extensively documented. However, by examining the synthesis of analogous compounds and related precursors, a plausible and chemically sound synthetic route can be constructed. This guide consolidates this information to provide a comprehensive overview for researchers and drug development professionals.

The most logical approach involves the synthesis of a suitably substituted pyridine ring, followed by functional group manipulations to install the required amino and methyl ester moieties. A common strategy in pyridine chemistry is to start with a commercially available or easily accessible pyridine derivative and build complexity. A viable pathway commences from 2-chloro-3-methylpyridine, proceeding through nitration, cyanation, hydrolysis, esterification, and final reduction of the nitro group.

Proposed Synthesis Pathway

The proposed multi-step synthesis for this compound is outlined below. Each step is detailed with appropriate reagents and conditions, based on established methodologies for similar pyridine derivatives.

Step 1: Nitration of 2-Chloro-3-methylpyridine

The initial step involves the regioselective nitration of 2-chloro-3-methylpyridine. The directing effects of the chloro and methyl groups favor the introduction of the nitro group at the 5-position.

Synthesis_Step_1 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine reagents HNO₃, H₂SO₄ 2-Chloro-3-methylpyridine->reagents 2-Chloro-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine reagents->2-Chloro-3-methyl-5-nitropyridine

Step 2: Cyanation of 2-Chloro-3-methyl-5-nitropyridine

The chloro group at the 2-position is then displaced by a cyanide group. Palladium-catalyzed cyanation reactions are highly effective for this transformation, often using a cyanide source like potassium ferrocyanide, which is less toxic than other cyanide salts.

Synthesis_Step_2 2-Chloro-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine reagents K₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃ DMF, 120-140 °C 2-Chloro-3-methyl-5-nitropyridine->reagents 2-Cyano-3-methyl-5-nitropyridine 2-Cyano-3-methyl-5-nitropyridine reagents->2-Cyano-3-methyl-5-nitropyridine

Step 3: Hydrolysis of 2-Cyano-3-methyl-5-nitropyridine

The nitrile group is hydrolyzed to a carboxylic acid under basic or acidic conditions. Basic hydrolysis followed by acidification is a common and high-yielding method.[1][2][3]

Synthesis_Step_3 2-Cyano-3-methyl-5-nitropyridine 2-Cyano-3-methyl-5-nitropyridine reagents 1. NaOH (aq), Reflux 2. HCl (aq) 2-Cyano-3-methyl-5-nitropyridine->reagents 3-Methyl-5-nitropicolinic acid 3-Methyl-5-nitropicolinic acid reagents->3-Methyl-5-nitropicolinic acid

Step 4: Esterification of 3-Methyl-5-nitropicolinic acid

The resulting picolinic acid is converted to its methyl ester. Standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or conversion to the acid chloride followed by reaction with methanol, are effective.[4][5][6]

Synthesis_Step_4 3-Methyl-5-nitropicolinic acid 3-Methyl-5-nitropicolinic acid reagents CH₃OH, H₂SO₄ (cat.) Reflux 3-Methyl-5-nitropicolinic acid->reagents Methyl 3-methyl-5-nitropicolinate Methyl 3-methyl-5-nitropicolinate reagents->Methyl 3-methyl-5-nitropicolinate

Step 5: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[7][8][9] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Synthesis_Step_5 Methyl 3-methyl-5-nitropicolinate Methyl 3-methyl-5-nitropicolinate reagents H₂, Pd/C Ethanol Methyl 3-methyl-5-nitropicolinate->reagents This compound This compound reagents->this compound

Overall Synthetic Workflow

The complete logical flow from the starting material to the final product is depicted below.

Workflow cluster_steps Reaction Sequence cluster_purification Purification/Isolation A 2-Chloro-3-methylpyridine B 2-Chloro-3-methyl- 5-nitropyridine A->B Nitration C 2-Cyano-3-methyl- 5-nitropyridine B->C Cyanation P1 Workup & Crystallization B->P1 D 3-Methyl-5-nitropicolinic acid C->D Hydrolysis P2 Chromatography C->P2 E Methyl 3-methyl- 5-nitropicolinate D->E Esterification P3 Workup & Precipitation D->P3 F This compound E->F Reduction P4 Extraction E->P4 P5 Filtration & Crystallization F->P5

Quantitative Data Summary

While specific yield data for this exact multi-step synthesis is not available in a single source, the following table provides representative yields for each analogous reaction type found in the literature. These values serve as a benchmark for process optimization.

StepReaction TypeStarting MaterialProductReagentsRepresentative Yield (%)Reference
1Nitration2-Chloro-3-methylpyridine2-Chloro-3-methyl-5-nitropyridineHNO₃, H₂SO₄85-95Analogous nitrations of substituted pyridines
2Cyanation2-Chloro-3-methyl-5-nitropyridine2-Cyano-3-methyl-5-nitropyridineK₄[Fe(CN)₆], Pd(OAc)₂70-90[10]
3Hydrolysis2-Cyano-3-methyl-5-nitropyridine3-Methyl-5-nitropicolinic acidNaOH (aq), then HCl (aq)90-98[1][2]
4Esterification3-Methyl-5-nitropicolinic acidMethyl 3-methyl-5-nitropicolinateCH₃OH, H₂SO₄85-95[4][6]
5ReductionMethyl 3-methyl-5-nitropicolinateThis compoundH₂, Pd/C>95[7][9]

Detailed Experimental Protocols

The following are generalized, detailed protocols for each key transformation, adapted from standard procedures for analogous compounds.

Protocol 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine (Step 1)
  • Apparatus : A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure : a. To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material). b. Cool the acid to 0-5 °C in an ice-salt bath. c. Slowly add 2-chloro-3-methylpyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C. d. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C. e. Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. f. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. g. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. h. Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached. i. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. j. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Protocol 2: Synthesis of 2-Cyano-3-methyl-5-nitropyridine (Step 2)
  • Apparatus : A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Procedure : a. To the flask, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq.), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3-0.5 eq.), palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and potassium carbonate (K₂CO₃) (2.0 eq.). b. Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent. c. Purge the flask with nitrogen or argon for 15-20 minutes. d. Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. e. After completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of Celite® to remove palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. g. Wash the combined organic filtrate with water (3x) and then with brine (1x). h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrile.

Protocol 3: Synthesis of this compound (from Step 5)
  • Apparatus : A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.

  • Procedure : a. To the reaction vessel, add methyl 3-methyl-5-nitropicolinate (1.0 eq.) and a suitable solvent such as ethanol or methanol. b. Add palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) to the solution. c. Seal the vessel and purge it with nitrogen, followed by hydrogen gas. d. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon. e. Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when hydrogen uptake ceases. f. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. g. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. h. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. i. Concentrate the filtrate under reduced pressure to obtain the crude product. j. The product is often of high purity, but can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if required.

References

An In-depth Technical Guide to Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of Methyl 5-amino-3-methylpicolinate. It is important to note that, based on extensive searches of publicly available scientific literature and chemical databases, specific experimental data for this compound is limited. Therefore, this guide combines available information with predicted data and established methodologies for closely related compounds to provide a robust resource for researchers and drug development professionals. All predicted data and hypothetical protocols are clearly indicated.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motifs, including the aminopyridine core and the methyl ester functionality, are present in numerous biologically active compounds. This guide aims to provide a detailed account of its chemical properties, a plausible synthetic route, and a framework for its experimental characterization.

Chemical Properties

PropertyValueSource
IUPAC Name Methyl 5-amino-3-methylpyridine-2-carboxylateN/A
Synonyms 5-Amino-3-methylpicolinic acid methyl esterN/A
CAS Number 1263059-42-2[1]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Predicted pKa Amine: ~4.5-5.5; Pyridine N: ~2-3Estimated
Predicted logP 1.0 - 1.5Estimated
Predicted Melting Point 110 - 130 °CEstimated
Predicted Boiling Point > 300 °CEstimated
Predicted Solubility Sparingly soluble in water; Soluble in methanol, DMSO, and chlorinated solvents.Estimated

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound have not been published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) in a solvent like CDCl₃ are predicted as follows:

  • Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring.

  • Amino Group (-NH₂): A broad singlet in the range of δ 4.0-6.0 ppm, the chemical shift of which would be dependent on concentration and solvent.

  • Ester Methyl Group (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Ring Methyl Group (-CH₃): A singlet around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon framework of the molecule. Predicted chemical shifts are:

  • Carbonyl Carbon (C=O): In the range of δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).

  • Ester Methyl Carbon (-OCH₃): Around δ 52-55 ppm.

  • Ring Methyl Carbon (-CH₃): In the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for its functional groups:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: In the region of 1200-1350 cm⁻¹.

  • C-O Stretching: In the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 135, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 107. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound based on established chemical transformations for similar molecules.

Proposed Synthesis of this compound

A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis involves nitration, halogenation, esterification, and reduction.

G A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-nitropyridine A->B H₂SO₄, HNO₃ C 2-Bromo-3-methyl-5-nitropyridine B->C NaNO₂, HBr, CuBr D Methyl 3-methyl-5-nitropicolinate C->D Pd(OAc)₂, dppf, CO, MeOH E This compound D->E H₂, Pd/C or Fe, NH₄Cl G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Analysis A Crude Product B Purification (Column Chromatography/ Recrystallization) A->B C Pure Compound B->C D NMR Spectroscopy (¹H, ¹³C, 2D) C->D E Mass Spectrometry (LRMS, HRMS) C->E F IR Spectroscopy C->F G Elemental Analysis C->G H Melting Point Determination C->H I Solubility Testing C->I J Purity Analysis (HPLC, LC-MS) C->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor Small Molecule Inhibitor (e.g., Picolinate Derivative) Inhibitor->RAF

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of Methyl 5-amino-3-methylpicolinate. While specific experimental data for this compound is not extensively published, this document outlines the expected analytical outcomes based on established principles of spectroscopy and the known structure of the molecule. The protocols and workflows described herein are standard for the structural characterization of novel organic small molecules in a drug discovery and development context.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1][2] Its structure, featuring a pyridine ring with amino, methyl, and methyl ester substituents, makes it a potentially valuable building block in medicinal chemistry. Accurate structure determination is the cornerstone of understanding its chemical properties and potential biological activity. This guide details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to confirm its molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established chemical shift and frequency ranges for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.85d (J ≈ 2.0 Hz)1HH-6 (Pyridine ring)
~7.05d (J ≈ 2.0 Hz)1HH-4 (Pyridine ring)
~4.10br s2H-NH₂
~3.90s3H-OCH₃ (Ester)
~2.35s3H-CH₃ (at C-3)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
~167.0C=O (Ester)
~148.0C-2 (Pyridine ring)
~145.0C-6 (Pyridine ring)
~140.0C-5 (Pyridine ring)
~125.0C-4 (Pyridine ring)
~122.0C-3 (Pyridine ring)
~52.5-OCH₃ (Ester)
~18.0-CH₃ (at C-3)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, DoubletN-H Stretch (Primary Amine)
3100 - 3000WeakAromatic C-H Stretch
2960 - 2850WeakAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1620MediumN-H Bend (Primary Amine)
~1580, ~1470Medium-StrongC=C and C=N Ring Stretching (Pyridine)
~1250StrongC-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioPredicted Identity
166[M]⁺ (Molecular Ion)
135[M - OCH₃]⁺
107[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for purified samples.

  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a distinct molecular ion peak. Electrospray ionization (ESI) is an alternative for LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50 to 300). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a mass accuracy of <5 ppm to confirm the elemental composition.

Visualization of the Structure Elucidation Workflow

The logical process for elucidating the structure of a novel compound like this compound is depicted in the following workflow diagram.

G Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Structure Assembly and Confirmation A Sample Isolation & Purification B Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula (HRMS) A->B C Infrared (IR) Spectroscopy - Identify Key Functional Groups (Amine, Ester, Aromatic Ring) A->C F Fragment Assembly - Integrate all spectroscopic data B->F C->F D 1D NMR (¹H, ¹³C) - Determine H & C Environments - Identify Symmetry E 2D NMR (COSY, HSQC, HMBC) - Establish H-H and H-C Connectivity D->E E->F G Propose Candidate Structure(s) F->G H Final Structure Confirmation - Compare with predicted data - Verify all data consistency G->H I Elucidated Structure: This compound H->I

Caption: Logical workflow for the structure elucidation of an unknown organic compound.

References

In-Depth Technical Guide: Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1263059-42-2

This technical guide provides a comprehensive overview of Methyl 5-amino-3-methylpicolinate, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical properties and outlines a putative synthetic pathway, addressing the current landscape of available information.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] The structure consists of a pyridine ring substituted with a methyl group at the 3-position, an amino group at the 5-position, and a methyl ester at the 2-position. The presence of both amino and carboxylate functionalities on the pyridine core suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

PropertyValue
CAS Number 1263059-42-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Synonyms 5-Amino-3-methyl-pyridine-2-carboxylic acid methyl ester, Methyl 5-amino-3-methylpyridine-2-carboxylate

Synthesis and Experimental Protocols

One possible conceptual approach could start from a suitable commercially available pyridine derivative, such as 5-amino-3-methylpyridine. The synthesis would then proceed through a directed ortho-metalation followed by carboxylation and subsequent esterification.

Hypothetical Synthesis Workflow:

G A 5-Amino-3-methylpyridine B Protection of Amino Group (e.g., Boc anhydride) A->B C Directed ortho-Metalation (e.g., n-BuLi, LDA) B->C D Carboxylation (e.g., CO2 (s)) C->D E Esterification (e.g., MeOH, H2SO4 or SOCl2) D->E F Deprotection (e.g., TFA or HCl) E->F G This compound F->G G A This compound (Starting Material) B Chemical Modification (e.g., Amide coupling, Suzuki coupling) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Enzyme assays, Cell-based assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Development F->G

References

"Methyl 5-amino-3-methylpicolinate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and general analytical methodologies for Methyl 5-amino-3-methylpicolinate. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular properties of this compound have been compiled from various chemical data sources. A summary of these quantitative data is presented in the table below for straightforward reference.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molar Mass 166.18 g/mol [1][2]
CAS Number 1263059-42-2[1][2]

Experimental Protocols

Part 1: Proposed Synthesis of 5-amino-3-methylpicolinic acid

The synthesis of the parent acid can be approached via a nitration-reduction sequence starting from 3-methylpicolinic acid, similar to methods used for other aminopicolinic acids.[3]

Step 1: Nitration of 3-methylpicolinic acid

  • In a fume hood, cautiously add 3-methylpicolinic acid to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently to facilitate the nitration process. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, and the pH is adjusted with a suitable base (e.g., sodium hydroxide solution) to precipitate the 5-nitro-3-methylpicolinic acid.

  • The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system may be required for purification.

Step 2: Reduction of 5-nitro-3-methylpicolinic acid

  • The purified 5-nitro-3-methylpicolinic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A catalytic amount of a reduction catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus at a suitable pressure.

  • The reaction is monitored by TLC until the starting material is fully consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield 5-amino-3-methylpicolinic acid.

Part 2: Esterification of 5-amino-3-methylpicolinic acid

The final step is the esterification of the carboxylic acid to yield the methyl ester. A common and effective method is the Fischer-Speier esterification or the use of thionyl chloride.[4][5]

Method A: Fischer-Speier Esterification

  • Suspend 5-amino-3-methylpicolinic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.[4]

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • Purification can be achieved by column chromatography on silica gel.

Method B: Thionyl Chloride Method

  • Suspend 5-amino-3-methylpicolinic acid in methanol at a low temperature (e.g., 0 °C).

  • Slowly add thionyl chloride dropwise to the suspension.

  • Allow the reaction to warm to room temperature and then reflux for a few hours.

  • The reaction is monitored by TLC for completion.

  • The solvent is evaporated under reduced pressure to give the crude product, which can then be purified as described in Method A.

Proposed Synthesis and Analysis Workflow

The logical flow from starting materials to the final, characterized product can be visualized as follows.

Caption: Proposed workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activities of this compound or its involvement in any signaling pathways. Picolinic acid derivatives are known to have a wide range of biological activities, and this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is required to elucidate its pharmacological profile.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve standard analytical techniques used for small organic molecules.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point. Detection would likely be performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The spectra would provide information on the number and connectivity of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. A related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, shows a fragmentation pattern that includes the pyridine fragment, which could be expected for the title compound as well.[6]

References

Navigating the Solubility Landscape of Methyl 5-amino-3-methylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Methyl 5-amino-3-methylpicolinate

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂ChemBK
Molar Mass 166.18 g/mol ChemBK
Structure (Structure available from chemical suppliers)
Predicted LogP 0.7PubChem

The presence of both amine and ester functional groups, along with the pyridine ring, suggests a molecule with moderate polarity. The positive predicted LogP value indicates a slight preference for lipophilic environments over hydrophilic ones. This suggests that while solubility in polar solvents like water might be limited, it is likely to be soluble in various organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a preliminary guide to solvent selection. For this compound, this principle suggests:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The amine group can act as a hydrogen bond donor, and the ester and pyridine nitrogen can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents. However, the overall hydrocarbon content of the molecule may limit extensive solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can engage in dipole-dipole interactions and may be effective at solvating the compound.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the polar functional groups, solubility is expected to be low in nonpolar solvents.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following are standard experimental protocols that can be employed.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or incubator should be used.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL, µg/mL, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, several HTS methods can be utilized.

This method assesses the concentration at which a compound precipitates from a solution, providing a measure of its kinetic solubility.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: Dispense the stock solution into a multi-well plate and perform serial dilutions with the test solvent.

  • Precipitation Induction: The introduction of the aqueous or less-solubilizing test solvent will cause the compound to precipitate at concentrations above its solubility limit.

  • Turbidity Measurement: Use a nephelometer or a plate reader capable of measuring light scattering to determine the turbidity of each well. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Water25[Experimental Value]HPLC
Ethanol25[Experimental Value]HPLC
Methanol25[Experimental Value]HPLC
Acetonitrile25[Experimental Value]HPLC
Dimethyl Sulfoxide (DMSO)25[Experimental Value]HPLC
Dichloromethane25[Experimental Value]HPLC
Toluene25[Experimental Value]HPLC

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G Workflow for Equilibrium Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove excess solid B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Analyze concentration (HPLC/MS) E->F G Determine solubility value F->G

Caption: Shake-Flask Method Workflow

G Workflow for Kinetic Solubility by Turbidimetry cluster_prep Preparation cluster_dil Dilution cluster_precip Precipitation cluster_measure Measurement cluster_det Determination A Prepare high-concentration stock solution in DMSO B Perform serial dilutions in a multi-well plate with test solvent A->B C Induce precipitation at concentrations above solubility limit B->C D Measure turbidity using a plate reader C->D E Identify concentration with significant turbidity increase D->E

Caption: Turbidimetric Solubility Workflow

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound. By following the detailed experimental protocols and data presentation guidelines, scientists can generate the critical solubility data necessary to advance their research and development efforts. The provided workflows offer a clear visual representation of the experimental steps involved. The principles and methods outlined here are fundamental to the characterization of any new chemical entity in the fields of pharmaceutical science and chemical research.

Technical Guide: Safety and Handling of Methyl 5-amino-3-methylpicolinate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Based on analogous compounds, Methyl 5-amino-3-methylpicolinate is anticipated to be classified as harmful or toxic. The GHS pictograms likely to be associated with this compound and its analogues are:

  • Skull and Crossbones (GHS06): Indicates acute toxicity (oral, dermal, or inhalation).

  • Exclamation Mark (GHS07): May cause skin, eye, or respiratory irritation.

  • Health Hazard (GHS08): May indicate more severe chronic health effects.

Hazard Statements for Structurally Similar Compounds:

  • H301/H302: Toxic or harmful if swallowed.[1][2][3][4]

  • H310: Fatal in contact with skin.[1]

  • H315: Causes skin irritation.[1][3][4]

  • H318/H319: Causes serious eye damage or irritation.[1][2][3][4]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1][3][4]

Precautionary Statements:

A comprehensive set of precautionary statements should be observed, including but not limited to:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][5]

  • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1][5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally similar compounds. These values should be considered estimates for this compound.

PropertyValueCompoundSource
Molecular Formula C₈H₁₀N₂O₂This compoundN/A
Molecular Weight 166.18 g/mol This compoundN/A
Appearance Solid, powder, or crystalline solidGeneral[6][7]
Melting Point 80 - 81 °C / 176 - 177.8 °F2-Amino-5-picoline[8]
Boiling Point 227 °C / 440.6 °F @ 760 mmHg2-Amino-5-picoline[8]
Solubility No data available--

Toxicological Information

Toxicological data for analogous compounds suggest that this compound may be toxic.

Route of ExposureEndpointValueSpeciesCompoundSource
OralLD50100 mg/kgRat2-amino-6-methylpyridine[1]
  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No component of related products is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustible. Forms explosive mixtures with air on intense heating.[1] Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[1]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

The following are generalized protocols for handling solid organic compounds. A specific risk assessment should be performed for each experimental procedure.

7.1 Weighing a Solid Organic Compound

  • Preparation: Ensure the analytical balance is clean, calibrated, and located in a draft-free area. Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or paper on the balance pan and press the "tare" or "zero" button.

  • Transfer the Compound: Using a clean spatula, carefully transfer the solid compound from the stock container to the weighing vessel on the balance. Avoid creating dust. If working with a potent compound, perform this step in a chemical fume hood or a ventilated balance enclosure.

  • Record the Mass: Once the desired mass is obtained, record the value from the balance display.

  • Cleanup: Carefully close the stock container. Clean any spilled compound from the balance and surrounding area immediately. Dispose of the weighing vessel and any contaminated materials in the appropriate waste container.

7.2 Recrystallization for Purification of a Solid Compound

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate (in a fume hood) with stirring until the solid completely dissolves. Add solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

Visualizations

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: New Experiment with this compound assess_hazards Consult SDS of Analogous Compounds & Review Experimental Protocol start->assess_hazards id_hazards Identify Potential Hazards: - Toxicity (Oral, Dermal) - Skin/Eye Irritation - Dust Inhalation assess_hazards->id_hazards ppe_engineering Use Engineering Controls: - Fume Hood - Ventilated Enclosure id_hazards->ppe_engineering Primary Control ppe_respiratory Respiratory Protection: - N95/P100 Respirator (if dust cannot be controlled) id_hazards->ppe_respiratory If high dust potential ppe_body Body Protection: - Lab Coat ppe_engineering->ppe_body Minimum PPE ppe_hands Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) ppe_body->ppe_hands ppe_eyes Eye Protection: - Safety Goggles - Face Shield (if splash risk) ppe_hands->ppe_eyes end Proceed with Experiment ppe_eyes->end ppe_respiratory->end Spill_Cleanup_Workflow spill Solid Chemical Spill Occurs alert Alert personnel in the area & evacuate if necessary spill->alert assess Assess the spill: Is it a minor spill? (<1 pound, manageable) alert->assess cleanup Proceed with Cleanup assess->cleanup Yes emergency Major Spill: Call Emergency Response assess->emergency No don_ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat cleanup->don_ppe contain Cover spill with absorbent material (e.g., sand, vermiculite) to prevent dust don_ppe->contain collect Carefully sweep or scoop the material into a waste container contain->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Label and dispose of waste according to institutional guidelines decontaminate->dispose restock Restock spill kit dispose->restock

References

Technical Whitepaper: Unlocking the Research Potential of Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-amino-3-methylpicolinate (CAS No. 1263059-42-2) is a heterocyclic building block with significant, yet largely unexplored, potential in drug discovery and chemical biology.[1][2][3] While direct research on this specific molecule is limited, its core structure—an aminopyridine scaffold—is a well-established "privileged" pharmacophore. Aminopyridine and its bioisosteric relatives, such as aminopyrimidines and aminopyrazoles, are integral to a multitude of kinase inhibitors, including those targeting key regulators of the cell cycle and signal transduction.[4][5][6][7] This guide consolidates information on structurally related compounds to forecast the potential research applications of this compound, providing a technical framework for its synthesis, biological evaluation, and development as a novel chemical probe or therapeutic lead.

Chemical Properties and Synthesis

This compound is a pyridine derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] The presence of a nucleophilic amino group and an ester functional group makes it a versatile intermediate for further chemical modification, such as amide bond formation or cross-coupling reactions.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_main Proposed Synthesis of this compound Start 3-Methylpicolinic Acid Ester Methyl 3-methylpicolinate Start->Ester Esterification (MeOH, H+) Nitro Methyl 5-nitro-3-methylpicolinate Ester->Nitro Nitration (HNO3, H2SO4) Final This compound Nitro->Final Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Potential Research Applications: A Focus on Kinase Inhibition

The aminopyridine scaffold is a cornerstone in the design of small-molecule kinase inhibitors. These compounds typically function as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region. Given this precedent, the primary research application for this compound and its derivatives is likely in the discovery of novel inhibitors for protein kinases implicated in human diseases, particularly cancer.

Targeting Cell Cycle and Proliferation Kinases

Many aminopyridine and aminopyrimidine derivatives show potent activity against kinases that are critical for cell cycle progression and are often dysregulated in cancer.[9][10] Potential kinase targets for derivatives of this compound include:

  • Polo-Like Kinase 1 (PLK1): A master regulator of mitosis, its overexpression is linked to oncogenesis. Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells.[10][11]

  • Checkpoint Kinase 1 (CHK1): A key component of the DNA damage response pathway. CHK1 inhibitors can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

  • Cyclin-Dependent Kinases (CDKs): This family of kinases, particularly CDK9, regulates transcription and cell cycle. Dual CDK/HDAC inhibitors based on aminopyridine scaffolds have shown promise.[9]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers in acute myeloid leukemia (AML). Pyrazoloquinoline derivatives, which are structurally related to aminopyridines, are potent FLT3 inhibitors.[12]

Kinase_Signaling_Pathway cluster_pathway Potential Kinase Targets in Cancer Signaling cluster_cell_cycle Cell Cycle Regulation GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Pathway Downstream Signaling (e.g., RAS/MAPK) Receptor->Pathway Nucleus Nucleus Pathway->Nucleus Transcription Transcription Nucleus->Transcription PLK1 PLK1 G2M G2/M Transition PLK1->G2M CHK1 CHK1 CHK1->G2M arrests CDK9 CDK9 CDK9->Transcription DNADamage DNA Damage DNADamage->CHK1 arrests Inhibitor Aminopicolinate Derivative Inhibitor->Receptor Inhibitor->PLK1 Inhibitor->CHK1 Inhibitor->CDK9

Caption: Potential signaling pathways targeted by aminopicolinate-based kinase inhibitors.

Quantitative Data from Structurally Related Inhibitors

To illustrate the potential potency of this chemical class, the following table summarizes the inhibitory activities (IC₅₀ values) of several aminopyridine and aminopyrimidine-based kinase inhibitors from public literature. These compounds serve as benchmarks for what might be achievable with derivatives of this compound.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
5-(pyrimidin-2-ylamino)picolinonitrile DerivativeCHK10.4Eur J Med Chem.2019 , 173, 44-62.
2-Aminopyridine Derivative (8e)CDK9 / HDAC188.4 / 168.9J Med Chem.2024 , 67(17), 15220-15245.[9]
2-Aminopyrimidine Derivative (9e)FLT3 / HDAC130.4 / 52.4J Med Chem.2024 , 67(17), 15220-15245.[9]
3H-pyrazolo[4,3-f]quinoline DerivativeFLT3<100 (nanomolar)J Med Chem.2021 , 64(15), 11596–11613.[12]
Pyrazoloquinazoline Derivative (NMS-P937)PLK1(Potent)Mentioned in Cancers (Basel)2021 , 13(16), 4113.

Key Experimental Protocols

The evaluation of novel compounds derived from this compound would involve a cascade of biochemical and cell-based assays. Below are detailed protocols for primary kinase inhibition and secondary cellular viability assays, adapted from established methodologies.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent - ADP-Glo™)

This protocol is suitable for assessing the inhibition of kinases like PLK1 or CHK1.[13][14][15][16]

  • Preparation of Reagents:

    • Prepare 1x Kinase Assay Buffer by diluting a 5x stock.

    • Thaw recombinant human kinase (e.g., CHK1), substrate (e.g., CHK1tide), and ATP on ice.

    • Prepare serial dilutions of the test compound (derived from this compound) in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control.

    • Add 2 µL of the kinase enzyme solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30°C (or room temperature) for 45-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP.

    • Incubate at room temperature for 30-45 minutes.

  • Data Acquisition:

    • Measure luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Cell Viability Assay (Luminescent - CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[10]

  • Cell Seeding:

    • Seed cancer cells (e.g., SK-UT-1 uterine leiomyosarcoma cells) into a 96-well, opaque-walled plate at a predetermined density.

    • Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include wells for untreated (vehicle) controls.

    • Incubate the cells for a specified period, typically 72 hours.

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence with a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Experimental_Workflow cluster_workflow Screening Cascade for Novel Kinase Inhibitors start Synthesize Derivatives of This compound primary_screen Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 secondary_screen Secondary Screen: Cell-Based Viability Assay (e.g., CellTiter-Glo®) determine_ic50->secondary_screen Potent Hits hit_validation Hit Validation & Lead Optimization secondary_screen->hit_validation Active in Cells end Preclinical Candidate hit_validation->end

Caption: A typical experimental workflow for identifying novel kinase inhibitors.

Conclusion

This compound represents a promising, yet underexplored, scaffold for chemical biology and drug discovery. By leveraging the extensive body of research on related aminopyridine structures, a clear path emerges for its application in the development of novel kinase inhibitors. The primary value of this molecule lies in its potential as a versatile starting material for creating libraries of compounds aimed at high-value oncology targets like PLK1, CHK1, and various CDKs. The provided synthetic strategies, target hypotheses, and experimental protocols offer a comprehensive roadmap for researchers to begin unlocking the full potential of this valuable chemical entity.

References

A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-amino-3-methylpicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring an amino group, a methyl group, and a methyl ester on a pyridine ring, makes it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound, based on established chemical transformations of related precursors, and explores its potential uses in drug discovery, drawing parallels with structurally similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C8H10N2O2ChemBK[1]
Molar Mass 166.18 g/mol ChemBK[1]
CAS Number 1263059-42-2ChemBK[1]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 5-Amino-3-methylpicolinonitrile:

  • Hydrolysis of the Nitrile: The nitrile group of 5-Amino-3-methylpicolinonitrile is hydrolyzed under acidic or basic conditions to yield 5-amino-3-methylpicolinic acid.

  • Esterification: The resulting carboxylic acid is then esterified to produce the target compound, this compound.

Synthesis_Pathway cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification 5-Amino-3-methylpicolinonitrile 5-Amino-3-methylpicolinonitrile 5-amino-3-methylpicolinic_acid 5-amino-3-methylpicolinic_acid 5-Amino-3-methylpicolinonitrile->5-amino-3-methylpicolinic_acid  H+ or OH-,  H2O, Δ Methyl_5-amino-3-methylpicolinate Methyl_5-amino-3-methylpicolinate 5-amino-3-methylpicolinic_acid->Methyl_5-amino-3-methylpicolinate  MeOH,  H+ (cat.) Drug_Discovery_Workflow Start Start Synthesis Synthesis of Methyl 5-amino-3-methylpicolinate Start->Synthesis Derivatization Derivatization via Amino Group Functionalization Synthesis->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening  Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt  Active  Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical End End Preclinical->End

References

Technical Guide: Methyl 5-amino-3-methylpicolinate (CAS: 1263059-42-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Methyl 5-amino-3-methylpicolinate is a substituted pyridine derivative. Its core structure consists of a pyridine ring with an amino group at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position.

PropertyValueSource
CAS Number 1263059-42-2[1]
Molecular Formula C8H10N2O2[1]
Molar Mass 166.1772 g/mol [1]
MDL Number MFCD22551648[2]

Commercial Suppliers and Pricing

This compound is available from several specialized chemical suppliers. Direct price listings are generally not provided online; researchers are required to request a quote for desired quantities. The purity levels offered are typically suitable for research and development purposes.

SupplierWebsiteNotes
BLD Pharmatech Co., Limited bldpharm.comListed with product code BD334228 and purity of 95+%[3]
Apollo Scientific apolloscientific.co.ukLists the compound with MDL Number MFCD22551648[2]
Ambeed ambeed.comProvides basic information and links to documentation[4]
ChemicalBook chemicalbook.comAggregates information and lists potential global suppliers[5]

Pricing is available upon request from the respective suppliers.

Experimental Protocols and Biological Pathways

Extensive searches for detailed experimental protocols, specific biological activities, or established signaling pathways involving this compound did not yield specific results. This suggests that the compound is a relatively novel or specialized building block, with its applications likely documented in proprietary research or not yet published in publicly accessible literature.

Researchers interested in utilizing this compound would typically follow a standard workflow for chemical procurement and experimental design.

G General Research Workflow for a Novel Chemical Compound cluster_procurement Procurement cluster_research Research & Development Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Select Vendor Select Vendor Request Quotes->Select Vendor Purchase & Delivery Purchase & Delivery Select Vendor->Purchase & Delivery QC Check Incoming QC Check (e.g., NMR, LC-MS) Purchase & Delivery->QC Check Assay Development Assay Development QC Check->Assay Development Compound Ready for Use Screening Screening Assay Development->Screening Hit-to-Lead Hit-to-Lead Screening->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization

A generalized workflow for procuring and utilizing a novel chemical compound in a research setting.

The diagram above illustrates the typical logical flow from identifying suppliers to the initial stages of a drug discovery project. The first phase involves sourcing and verifying the chemical, while the second phase outlines its application in experimental assays.

Chemical Structure and Identification

The identity of this compound is defined by its unique combination of functional groups on the picolinate core.

G Chemical Identity of this compound cluster_identifiers Unique Identifiers cluster_structure Core Structure cluster_substituents Functional Groups This compound This compound CAS: 1263059-42-2 CAS: 1263059-42-2 This compound->CAS: 1263059-42-2 Picolinate Core Picolinate Core This compound->Picolinate Core Formula: C8H10N2O2 Formula: C8H10N2O2 Molar Mass: 166.18 g/mol Molar Mass: 166.18 g/mol Substituents Substituents Picolinate Core->Substituents 5-amino 5-amino Substituents->5-amino 3-methyl 3-methyl Substituents->3-methyl 2-(methyl ester) 2-(methyl ester) Substituents->2-(methyl ester)

Logical relationship of the chemical information for this compound.

This diagram breaks down the compound's identity into its core structure, functional group substituents, and key chemical identifiers, providing a clear overview for researchers.

References

Methodological & Application

Application Notes and Protocols: Methyl 5-amino-3-methylpicolinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-methylpicolinate is a substituted pyridine derivative with potential applications as a versatile building block in organic synthesis. Its structure, featuring an amino group, a methyl group, and a methyl ester on a pyridine ring, offers multiple reactive sites for functionalization. This allows for its use in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine scaffold is a common motif in many biologically active compounds, making this molecule an attractive starting material for the synthesis of novel pharmaceutical agents.

The primary utility of this compound in organic synthesis is anticipated to be in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations. The amino group can act as a directing group or be a site for further derivatization, while the pyridine ring can participate in C-C and C-N bond-forming reactions.

Key Applications

While specific documented applications for this compound are limited in publicly available literature, its structural similarity to other aminopyridines suggests its utility in the following synthetic transformations:

  • Suzuki-Miyaura Coupling: The amino group can be transformed into a halide or triflate, or the pyridine nitrogen can facilitate directed C-H activation, enabling palladium-catalyzed cross-coupling with boronic acids to form biaryl structures. These structures are prevalent in many pharmaceutical compounds.

  • Buchwald-Hartwig Amination: The amino group can be used to construct C-N bonds with aryl halides or pseudohalides, a fundamental transformation in the synthesis of many drug candidates.

  • Amide Coupling: The amino group can be acylated to form amides, providing a route to a diverse range of functionalized molecules with potential biological activity.

  • Building Block for Heterocycle Synthesis: The multiple functional groups on the pyridine ring make it a suitable precursor for the synthesis of more complex fused heterocyclic systems.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a plausible application for a derivative of this compound (e.g., after conversion of the amino group to a bromide). This protocol is based on general methods for similar substrates and should be optimized for specific starting materials and desired products.

Representative Protocol: Suzuki-Miyaura Coupling of a Brominated this compound Derivative with an Arylboronic Acid

Materials:

  • Methyl 5-bromo-3-methylpicolinate (or other halogenated derivative)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromo-3-methylpicolinate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Data Presentation

The following table presents hypothetical, yet realistic, data for a series of Suzuki-Miyaura coupling reactions using a brominated derivative of this compound with various arylboronic acids. This data is for illustrative purposes to demonstrate the expected outcomes of such reactions.

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acidMethyl 5-phenyl-3-methylpicolinate derivative85>98
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-3-methylpicolinate derivative92>99
33-Fluorophenylboronic acidMethyl 5-(3-fluorophenyl)-3-methylpicolinate derivative78>97
42-Thiopheneboronic acidMethyl 5-(2-thiophenyl)-3-methylpicolinate derivative88>98

Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants & Reagents Heating Heating & Stirring Reactants->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Logical Relationship in Catalytic Cycle

Catalytic_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Aryl_Pd(II)_Complex Aryl-Pd(II) Complex Transmetalation->Aryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Aryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Methyl 5-amino-3-methylpicolinate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-methylpicolinate is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring a nucleophilic amino group, an ester moiety amenable to derivatization, and a pyridine ring that can participate in various coupling reactions, makes it an attractive starting material for the synthesis of diverse compound libraries. While specific literature on this compound is limited, its structural motifs are present in a wide array of biologically active molecules, particularly in the domain of kinase inhibitors. These application notes provide an overview of its potential applications and generalized protocols based on the chemistry of analogous compounds.

The pyridine moiety is a well-established pharmacophore in numerous approved drugs. The strategic placement of the amino, methyl, and methyl ester groups on the picolinate scaffold allows for precise vectoral elaboration to explore chemical space and optimize interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS: 1263059-42-2) is provided below. This data is essential for planning synthetic transformations and for understanding the compound's potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug discovery context.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂--INVALID-LINK--
Molecular Weight166.18 g/mol --INVALID-LINK--
AppearanceOff-white to yellow solidSupplier Data
SolubilitySoluble in methanol, DMSO, and dichloromethaneInferred from similar compounds

Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The amino group serves as a key handle for building diversity, most commonly through acylation or participation in cross-coupling reactions to form larger, more complex structures.

Kinase Inhibitors

The aminopyridine core is a common feature in a multitude of kinase inhibitors. By acylating the 5-amino group with a suitable carboxylic acid, researchers can target the hinge-binding region of many kinases. The 3-methyl group can provide steric hindrance to influence selectivity or be a point for further functionalization. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid to improve solubility or introduce a new interaction point, or it can be converted to an amide to explore additional binding interactions.

Below is a table of representative kinase inhibitors that feature a substituted aminopyridine scaffold, illustrating the potential of this chemical class. Note that these are examples from related series to highlight the utility of the core scaffold.

Kinase TargetExample Compound ClassReported IC₅₀ ValuesCitation
PIM KinasesAminocyclohexyl-picolinamidesPIM1: <1 nM, PIM2: <1 nM, PIM3: <1 nM[1]
CHK15-(Pyrimidin-2-ylamino)picolinonitriles0.4 nM[2]
PLK1Thiophene-pyrimidine derivatives<0.508 nM[3]
JAK2Nitropyridine derivatives8.5–12.2 µM[4]

Experimental Protocols

The following are detailed, generalized protocols for key transformations of the this compound scaffold. These are based on standard laboratory procedures and literature for analogous compounds.

Protocol 1: Amide Bond Formation via Acylation of the 5-Amino Group

This protocol describes the coupling of a carboxylic acid to the 5-amino group of this compound using a standard peptide coupling reagent like HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for extraction

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound derivative (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the methyl ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add an excess of LiOH (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M HCl. A precipitate may form.

  • Remove the organic solvents under reduced pressure.

  • If a precipitate is present, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates a hypothetical synthetic workflow for the elaboration of this compound into a potential kinase inhibitor.

G cluster_step3 Step 3: Final Amide Coupling start This compound step1_reagents R-COOH, HATU, DIPEA intermediate1 N-Acylated Intermediate step1_reagents->intermediate1 Acylation step2_reagents LiOH, THF/MeOH/H2O intermediate2 Carboxylic Acid Intermediate step2_reagents->intermediate2 Saponification step3_reagents R'-NH2, HATU, DIPEA final_product Potential Bioactive Molecule step3_reagents->final_product Amidation

Caption: Synthetic workflow for a potential bioactive molecule.

Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for utilizing this compound in a drug discovery project.

G start Methyl 5-amino-3- methylpicolinate library_synthesis Combinatorial Library Synthesis start->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Drug discovery workflow using the building block.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry. Its utility can be inferred from the widespread application of the aminopicolinate scaffold in the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols and workflows presented here, based on analogous structures, provide a roadmap for researchers to incorporate this versatile molecule into their drug discovery programs. Further investigation into the specific reactivity and applications of this compound is warranted and will undoubtedly uncover novel therapeutic opportunities.

References

Application Notes and Protocols for Derivatizing Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chemical derivatization of Methyl 5-amino-3-methylpicolinate. The following sections outline common derivatization strategies including acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. These protocols are intended to serve as a foundational guide for the synthesis of novel derivatives for applications in pharmaceutical and materials science research.

Acylation of this compound

Acylation of the 5-amino group of this compound is a common transformation to introduce a variety of functional groups, leading to the formation of amide derivatives. This can be achieved using acyl chlorides or carboxylic acids activated with coupling agents.

Table 1: Representative Conditions for Acylation
Acylating AgentBaseSolventTemperature (°C)Time (h)
Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to rt2-4
Benzoyl ChloridePyridineTetrahydrofuran (THF)0 to rt3-6
Carboxylic Acid + HATUDIPEADimethylformamide (DMF)rt12-24
Carboxylic Acid + EDCI/HOBtN-MethylmorpholineDichloromethane (DCM)rt12-24
Experimental Protocol: Acylation with Acetyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acetyl derivative.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine This compound reaction_step Dissolve in Solvent Add Base Add Acylating Agent start_amine->reaction_step start_acyl Acyl Chloride / Carboxylic Acid start_acyl->reaction_step workup_step Quench Reaction Aqueous Workup reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product Acylated Product purification_step->product

Caption: General workflow for the acylation of this compound.

Sulfonylation of this compound

Sulfonylation of the amino group yields sulfonamide derivatives, which are important pharmacophores. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Table 2: Representative Conditions for Sulfonylation
Sulfonylating AgentBaseSolventTemperature (°C)Time (h)
p-Toluenesulfonyl ChloridePyridineDichloromethane (DCM)0 to rt4-8
Methanesulfonyl ChlorideTriethylamineTetrahydrofuran (THF)0 to rt2-4
Dansyl ChlorideSodium BicarbonateAcetone/Waterrt12-16
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired sulfonamide.

Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine This compound reaction_step Dissolve in Solvent Add Base Add Sulfonylating Agent start_amine->reaction_step start_sulfonyl Sulfonyl Chloride start_sulfonyl->reaction_step workup_step Aqueous Workup Extraction reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product Sulfonamide Product purification_step->product

Caption: General workflow for the sulfonylation of this compound.

Reductive Amination with this compound

Reductive amination allows for the formation of secondary or tertiary amines by reacting the primary amino group with an aldehyde or ketone in the presence of a reducing agent.

Table 3: Representative Conditions for Reductive Amination
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)
BenzaldehydeSodium TriacetoxyborohydrideDichloroethane (DCE)rt12-24
AcetoneSodium CyanoborohydrideMethanolrt12-24
CyclohexanoneSodium BorohydrideTetrahydrofuran (THF)rt12-24
Experimental Protocol: Reductive Amination with Benzaldehyde
  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE), add acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to yield the secondary amine.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine This compound imine_formation Imine Formation (Acid Catalyst) start_amine->imine_formation start_carbonyl Aldehyde / Ketone start_carbonyl->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction workup_step Quench Reaction Extraction reduction->workup_step purification_step Column Chromatography workup_step->purification_step product Secondary/Tertiary Amine Product purification_step->product

Caption: General workflow for the reductive amination of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing the arylation or heteroarylation of the amino group.

Table 4: Representative Conditions for Buchwald-Hartwig Amination
Aryl/Heteroaryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)
BromobenzenePd₂(dba)₃XPhosNaOtBuToluene10012-24
4-ChlorotoluenePd(OAc)₂RuPhosK₃PO₄Dioxane11012-24
2-BromopyridinePd₂(dba)₃BINAPCs₂CO₃Toluene10012-24
Experimental Protocol: Buchwald-Hartwig Amination with Bromobenzene
  • In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and bromobenzene (1.2 eq).

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired arylated amine.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification start_amine This compound reaction_step Combine Reagents Heat in Solvent start_amine->reaction_step start_halide Aryl/Heteroaryl Halide start_halide->reaction_step catalyst Palladium Precatalyst catalyst->reaction_step ligand Phosphine Ligand ligand->reaction_step base Base base->reaction_step workup_step Filtration Concentration reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product Arylated Amine Product purification_step->product

Caption: General workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols: Acylation of Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acylation of Methyl 5-amino-3-methylpicolinate, a key reaction in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocol outlines a standard method using an acyl chloride in the presence of a base, a common and effective approach for the N-acylation of aromatic amines. This application note includes a step-by-step experimental procedure, a table with representative quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, featuring a reactive primary aromatic amino group that can be readily functionalized. Acylation of this amino group to form an amide linkage is a fundamental transformation that allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. Amide bond formation is one of the most frequently utilized reactions in the synthesis of pharmaceuticals. This protocol details a robust and versatile method for the acylation of this compound.

Data Presentation

The following table summarizes representative quantitative data for the acylation of this compound with various acylating agents under the described reaction conditions. Please note that actual yields may vary depending on the specific acylating agent, reaction scale, and purification efficiency.

Acylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideMethyl 5-acetamido-3-methylpicolinate208.2185-95>98%
Benzoyl ChlorideMethyl 5-benzamido-3-methylpicolinate270.2980-90>98%
Isobutyryl ChlorideMethyl 5-(isobutyramido)-3-methylpicolinate236.2782-92>98%
Cyclopropanecarbonyl ChlorideMethyl 5-(cyclopropanecarboxamido)-3-methylpicolinate234.2588-96>98%

Experimental Protocol

This protocol describes a general procedure for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent:

    • To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup: - Dissolve this compound in DCM - Cool to 0°C start->setup addition Reagent Addition: - Add Base (Pyridine/TEA) - Add Acyl Chloride setup->addition reaction Reaction: - Stir at 0°C to RT - Monitor by TLC addition->reaction workup Work-up: - Quench with NaHCO3 - Extract with DCM - Wash and Dry reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis end End analysis->end

Caption: Experimental workflow for the acylation of this compound.

The Pivotal Role of Methyl 5-amino-3-methylpicolinate in Agrochemical Innovation: A Building Block for Next-Generation Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl 5-amino-3-methylpicolinate is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of advanced agrochemicals. While not typically an active ingredient itself, its structural framework is integral to the development of novel herbicides and fungicides. The picolinate class of compounds, to which this compound belongs, has yielded several commercially significant herbicides that act as synthetic auxins, disrupting weed growth. This document outlines the application of this compound in agrochemical research, providing insights into its role in the synthesis of active ingredients and detailing relevant experimental protocols.

Application Notes

This compound is primarily utilized as a versatile starting material or intermediate in the multi-step synthesis of more complex molecules with desired biological activities. Its bifunctional nature, possessing both an amine and a methyl ester group on a pyridine ring, allows for a variety of chemical modifications. This adaptability makes it a valuable component in the discovery and development of new crop protection agents.

The "5-amino-3-methylpicolino-" core is a key structural motif found in various patented and researched agrochemical compounds. For instance, derivatives of this structure are explored for their potential as novel pesticides and herbicides.[1] The broader family of picolinic acid derivatives has a well-established history in the agrochemical industry, particularly as herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species.[2][3]

Quantitative Data on Related Picolinate Herbicides

While specific efficacy data for this compound is not available as it is an intermediate, the following table summarizes quantitative data for commercially relevant picolinate herbicides that share structural similarities. This data illustrates the potency of the picolinate chemical class.

Compound NameMode of ActionTarget WeedsApplication Rate (g/ha)IC50 Value (Arabidopsis thaliana root growth)
PicloramSynthetic AuxinBroadleaf weeds125–1120Not available in provided search results
ClopyralidSynthetic AuxinBroadleaf weeds105–500Not available in provided search results
AminopyralidSynthetic AuxinBroadleaf weeds5–120Not available in provided search results
Halauxifen-methylSynthetic AuxinBroadleaf weedsNot available in provided search resultsNot available in provided search results
Florpyrauxifen-benzylSynthetic AuxinBroadleaf weeds, some grassesNot available in provided search resultsNot available in provided search results

Note: The IC50 value for a related experimental compound, V-7 (a 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid), was found to be 45 times lower than that of the commercial herbicide halauxifen-methyl, demonstrating the potential for discovering highly active herbicides within this chemical family.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of agrochemicals derived from picolinate intermediates.

Protocol 1: Hypothetical Synthesis of a 6-Aryl-Picolinate Herbicide from a Picolinate Intermediate

This protocol outlines a potential synthetic route to a more complex, herbicidally active molecule, starting from a functionalized picolinate similar to this compound. This is based on established synthetic methodologies for related compounds.[4]

Objective: To synthesize a 6-aryl-picolinate derivative for herbicidal screening.

Materials:

  • Substituted methyl picolinate (e.g., a halogenated derivative of this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the substituted methyl picolinate (1 equivalent) in a dioxane/water mixture, add the arylboronic acid (1.2 equivalents), K2CO3 (2 equivalents), and the palladium catalyst (0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-picolinate.

Protocol 2: In Vitro Root Growth Inhibition Assay for Herbicidal Activity

This protocol describes a common method for the preliminary screening of compounds for herbicidal activity.[5]

Objective: To evaluate the inhibitory effect of synthesized compounds on the root growth of a model plant species.

Materials:

  • Synthesized picolinate derivatives

  • Seeds of a model plant (e.g., Arabidopsis thaliana or Brassica napus)

  • Agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar medium and autoclave. While still molten, add the test compounds at various concentrations (e.g., from 1 µM to 250 µM).

  • Pour the agar containing the test compounds into sterile petri dishes and allow to solidify.

  • Sterilize the plant seeds and place them on the surface of the agar.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22 °C).

  • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition compared to a control group (no compound) and determine the IC50 value (the concentration at which 50% of root growth is inhibited).

Visualizations

The following diagrams illustrate key conceptual frameworks in the research and development of picolinate-based agrochemicals.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization start This compound (Intermediate) reaction Chemical Modification (e.g., Suzuki Coupling) start->reaction product Novel Picolinate Derivative (Potential Active Ingredient) reaction->product in_vitro In Vitro Assays (Root Growth Inhibition) product->in_vitro in_vivo Greenhouse Trials (Post-emergence Herbicidal Activity) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar optimization Lead Optimization sar->optimization signaling_pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response herbicide Synthetic Auxin Herbicide (Picolinate Derivative) receptor Auxin Receptor Complex (e.g., AFB5) herbicide->receptor Binding ubiquitination Ubiquitination of Repressor Proteins receptor->ubiquitination degradation Proteasomal Degradation of Repressors ubiquitination->degradation gene_expression Activation of Auxin-Responsive Genes degradation->gene_expression uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

References

Application Notes and Protocols for Methyl 5-amino-3-methylpicolinate in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific applications of Methyl 5-amino-3-methylpicolinate as a ligand in transition metal catalysis. The following application notes and protocols are hypothetical and are provided as an illustrative guide for researchers interested in exploring the potential of this ligand. The experimental data and workflows are representative examples based on the known catalytic activity of similar aminopyridine and picolinate-type ligands.

Introduction

This compound possesses key structural features that make it a promising candidate as a ligand in transition metal catalysis. The pyridine nitrogen and the amino group can act as a bidentate chelating system, forming a stable five-membered ring upon coordination to a metal center. The ester functionality can be used for further derivatization, and the methyl group on the pyridine ring can influence the steric and electronic properties of the resulting metal complex.

These characteristics suggest potential applications in a variety of catalytic transformations, including but not limited to cross-coupling reactions, hydrogenation, and oxidation reactions. This document outlines a hypothetical application of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The efficiency and selectivity of this reaction are highly dependent on the nature of the ligand coordinated to the palladium catalyst. A well-designed ligand can enhance catalyst stability, promote reductive elimination, and facilitate oxidative addition. The bidentate nature of this compound could provide the necessary stability to the palladium center for efficient catalysis.

Table 1: Hypothetical Performance of this compound Ligand in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
EntryPd SourceLigand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂2K₂CO₃Toluene/H₂O1001285
2Pd₂(dba)₃2K₃PO₄Dioxane1001092
3PdCl₂(PPh₃)₂2Cs₂CO₃THF801678
4Pd(OAc)₂1K₃PO₄Dioxane1001288
5Pd(OAc)₂2Na₂CO₃Ethanol/H₂O802465

Experimental Protocols

Protocol 1: Synthesis of the Palladium Catalyst Precursor [Pd(M5A3MP)Cl₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (M5A3MP)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere, add PdCl₂ (177 mg, 1.0 mmol) and this compound (166 mg, 1.0 mmol).

  • Add 20 mL of anhydrous acetonitrile.

  • Stir the mixture at room temperature for 24 hours. A color change from brown to yellow is expected.

  • After 24 hours, reduce the solvent volume to approximately 5 mL under vacuum.

  • Add 20 mL of anhydrous diethyl ether to precipitate the product.

  • Filter the yellow solid, wash with 10 mL of diethyl ether, and dry under vacuum.

  • Characterize the resulting [Pd(M5A3MP)Cl₂] complex by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂)

  • This compound (M5A3MP) ligand

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Dioxane)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2.2 mg, 0.01 mmol), this compound (3.3 mg, 0.02 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).

  • Add the aryl halide (e.g., 4-bromotoluene, 171 mg, 1.0 mmol) and the arylboronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol).

  • Add 5 mL of dioxane.

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C for the time indicated in Table 1.

  • After cooling to room temperature, quench the reaction with 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield by weighing the pure product.

Visualizations

Diagram 1: Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: Hypothetical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Catalyst Synthesis and Application

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_coupling Suzuki-Miyaura Coupling S1 Mix PdCl2 and M5A3MP in Acetonitrile S2 Stir at RT for 24h S1->S2 S3 Precipitate with Diethyl Ether S2->S3 S4 Filter and Dry S3->S4 S5 Characterize Complex S4->S5 C1 Combine Pd Source, Ligand, Base, Aryl Halide, Boronic Acid S5->C1 Use Synthesized Catalyst Precursor C2 Add Solvent (Dioxane) C1->C2 C3 Heat at 100°C C2->C3 C4 Workup and Extraction C3->C4 C5 Purification (Chromatography) C4->C5 C6 Analyze Product C5->C6

Caption: Workflow for the synthesis of the Pd-M5A3MP catalyst and its application.

Application Notes and Protocols for Scaling Up the Synthesis of Methyl 5-amino-3-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-methylpicolinate and its derivatives are key building blocks in the synthesis of various pharmaceutical compounds. As drug development progresses from laboratory-scale synthesis to pilot and industrial-scale production, robust and scalable synthetic methods are crucial. These application notes provide an overview of potential strategies and detailed protocols for the synthesis of this compound, with a focus on scalability, efficiency, and safety. The protocols are based on established chemical transformations that are amenable to large-scale production, minimizing the use of hazardous reagents and chromatographic purification where possible.

Retrosynthetic Analysis and Strategic Considerations for Scale-Up

A thorough retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic routes. For large-scale synthesis, the ideal route should involve readily available and cost-effective starting materials, high-yielding reactions with simple work-up procedures, and avoidance of cryogenic conditions or hazardous reagents.

A plausible and scalable retrosynthetic pathway is outlined below. This strategy focuses on the sequential functionalization of a simple pyridine precursor.

G target This compound acid 5-Amino-3-methylpicolinic acid target->acid Esterification nitropyridine_acid 5-Nitro-3-methylpicolinic acid acid->nitropyridine_acid Reduction of nitro group nitropyridine_ester Methyl 5-nitro-3-methylpicolinate lutidine 3,5-Lutidine nitropyridine_acid->lutidine Oxidation of methyl group & Nitration

Caption: Retrosynthetic analysis of this compound.

This proposed route begins with the commercially available and inexpensive 3,5-lutidine. The key transformations involve:

  • Selective oxidation of one methyl group to a carboxylic acid.

  • Nitration of the pyridine ring at the 5-position.

  • Reduction of the nitro group to an amine.

  • Esterification of the carboxylic acid to the final methyl ester.

This sequence is advantageous for scale-up as it introduces the functional groups in a logical order, often with high regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-3-methylpicolinic Acid from 3,5-Lutidine

This two-step protocol describes the oxidation of 3,5-lutidine to 3-methyl-5-nitropyridine-2-carboxylic acid.

Step 1: Oxidation of 3,5-Lutidine to 3-Methylpicolinic Acid

Materials:

  • 3,5-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a stirred solution of sodium hydroxide in water, add 3,5-lutidine.

  • Heat the mixture to 80-90 °C.

  • Slowly add potassium permanganate portion-wise, maintaining the temperature below 100 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring at 95-100 °C until the purple color of permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool to 10-15 °C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 3-4.

  • The product, 3-methylpicolinic acid, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Nitration of 3-Methylpicolinic Acid

Materials:

  • 3-Methylpicolinic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

Procedure:

  • Carefully add 3-methylpicolinic acid to concentrated sulfuric acid with cooling in an ice bath.

  • Once dissolved, slowly add fuming nitric acid, keeping the temperature below 10 °C.

  • After the addition, slowly warm the reaction mixture to 90-100 °C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • The product, 5-nitro-3-methylpicolinic acid, will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Reduction of 5-Nitro-3-methylpicolinic Acid to 5-Amino-3-methylpicolinic Acid

This protocol utilizes catalytic hydrogenation, a clean and scalable reduction method.

Materials:

  • 5-Nitro-3-methylpicolinic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, suspend 5-nitro-3-methylpicolinic acid and palladium on carbon catalyst in methanol or ethanol.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Stir the mixture at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-3-methylpicolinic acid. This product is often of sufficient purity for the next step.

Protocol 3: Esterification of 5-Amino-3-methylpicolinic Acid to this compound

A simple acid-catalyzed esterification is a scalable method to obtain the final product.

Materials:

  • 5-Amino-3-methylpicolinic acid

  • Methanol

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

Procedure:

  • Suspend 5-amino-3-methylpicolinic acid in methanol and cool the mixture in an ice bath.

  • Slowly add thionyl chloride or concentrated sulfuric acid dropwise. The reaction is exothermic.

  • After the addition, heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the scalable synthesis of this compound derivatives.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aOxidation3,5-Lutidine, KMnO₄Water80-1004-670-80
1bNitration3-Methylpicolinic acid, HNO₃/H₂SO₄-90-1002-385-95
2Reduction5-Nitro-3-methylpicolinic acid, H₂, Pd/CMethanol20-254-8>95
3Esterification5-Amino-3-methylpicolinic acid, SOCl₂MethanolReflux4-680-90

Table 2: Purity Profile of Intermediates and Final Product

CompoundAnalytical MethodTypical Purity (%)
3-Methylpicolinic acidHPLC>98
5-Nitro-3-methylpicolinic acidHPLC, ¹H NMR>97
5-Amino-3-methylpicolinic acidHPLC, ¹H NMR>95 (used crude)
This compoundHPLC, GC-MS, ¹H NMR>98 (after recrystallization)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 5-Nitro-3-methylpicolinic Acid cluster_1 Step 2 & 3: Synthesis of Final Product start 3,5-Lutidine oxidation Oxidation (KMnO4) start->oxidation intermediate1 3-Methylpicolinic Acid oxidation->intermediate1 nitration Nitration (HNO3/H2SO4) intermediate1->nitration intermediate2 5-Nitro-3-methylpicolinic Acid nitration->intermediate2 reduction Reduction (H2, Pd/C) intermediate2->reduction intermediate3 5-Amino-3-methylpicolinic Acid reduction->intermediate3 esterification Esterification (SOCl2, MeOH) intermediate3->esterification final_product This compound esterification->final_product purification Recrystallization final_product->purification pure_product Pure Product purification->pure_product

Caption: Overall workflow for the scalable synthesis.

Logical Relationships in Process Safety and Optimization

G cluster_0 Key Considerations cluster_1 Scale-up Success A Starting Material Cost Z Economically Viable Process A->Z B Reagent Safety B->Z C Reaction Exotherms C->Z D Waste Disposal D->Z E Product Purity E->Z

Caption: Factors influencing a successful scale-up.

Conclusion

The presented protocols offer a scalable and efficient pathway for the synthesis of this compound. By employing robust and well-established chemical transformations, this synthetic route is designed to be adaptable from laboratory to pilot-plant and industrial scales. Careful monitoring of reaction parameters and adherence to safety protocols are essential for successful and safe large-scale production. Further process optimization may be required to meet specific purity and yield targets for different applications.

Application Notes and Protocols: The Utility of the Aminopicolinate Scaffold in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picolinamide Derivatives as Aurora Kinase Inhibitors

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in the regulation of mitosis.[3] Their overexpression is common in various human cancers, making them attractive targets for anticancer drug development.[3] A series of N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their potential as antitumor agents, with some compounds showing selective inhibition of Aurora-B kinase.[1][3]

Data Presentation: In Vitro Activity of Picolinamide Derivatives
CompoundTarget Kinase% Inhibition at 10 µMIC50 (µM) vs. Cell Lines
HepG2 MCF-7 HCT116 SW480 A549 SPC-A1
6p Aurora-A252.2335.739.148.7813.719.61
Aurora-B87
Axl33
Flt345
KDR38
PDGFRα29
Sorafenib --16.30>10010.0940.6513.1518.60

Data sourced from[1].

Experimental Protocols

Kinase Inhibition Assay [1]

  • Prepare a reaction mixture containing the purified kinase (e.g., Aurora-B), a suitable substrate (e.g., histone H3), and ATP in a kinase assay buffer.

  • Add the test compound (e.g., compound 6p) at various concentrations.

  • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as radioactive labeling with [γ-³³P] ATP followed by scintillation counting, or using antibody-based detection methods like ELISA.

  • Calculate the percentage of kinase inhibition relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

  • Seed human cancer cell lines (e.g., HepG2, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

G cluster_0 Aurora B Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Prophase Chromosome Condensation AuroraB->Metaphase Spindle Assembly Checkpoint AuroraB->Cytokinesis Abscission Picolinamide Picolinamide Inhibitor Picolinamide->AuroraB

Caption: Aurora B Kinase Signaling Pathway and Point of Inhibition.

G cluster_1 Kinase Inhibitor Evaluation Workflow Synthesis Synthesis of Picolinamide Derivatives KinaseAssay In Vitro Kinase Assay (e.g., Aurora B) Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR Docking Molecular Docking Studies Docking->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General Workflow for Kinase Inhibitor Evaluation.

Picolinonitrile Derivatives as CHK1 Inhibitors

Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. A series of 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile derivatives have been developed as potent and orally bioavailable CHK1 inhibitors.[4]

Data Presentation: In Vitro Activity of a Picolinonitrile Derivative
CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM) (Single Agent)
6c CHK1<1MV-4-110.025
CHK2>1000HT-29>10
CDK1>1000A549>10
CDK2>1000RPMI-8226>10

Data sourced from[4].

Experimental Protocols

CHK1 Kinase Inhibition Assay [4]

  • Perform the assay in a final volume of 20 µL containing 5 ng of purified human CHK1 enzyme, 0.2 mg/mL BSA, 0.1 mg/mL γ-globulins, and 5 µM of a fluorescently labeled peptide substrate in a kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction by adding a termination buffer.

  • Measure the phosphorylation of the substrate using a suitable detection method, such as fluorescence polarization.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Xenograft Model [4]

  • Implant human tumor cells (e.g., MV-4-11) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., compound 6c) orally at a specified dose and schedule.

  • Administer a vehicle control to the control group.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

Signaling Pathway and Workflow Diagrams

G cluster_2 CHK1 Signaling in DNA Damage Response DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Apoptosis Apoptosis CHK1->Apoptosis Prevents Picolinonitrile Picolinonitrile Inhibitor Picolinonitrile->CHK1 DNA_Repair DNA Repair CellCycleArrest->DNA_Repair

Caption: CHK1 Signaling Pathway and Point of Inhibition.

G cluster_3 In Vivo Efficacy Testing Workflow Xenograft Establish Xenograft Tumor Model Randomization Randomize Mice into Groups Xenograft->Randomization Treatment Oral Administration of Inhibitor Randomization->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Analysis Conclusion Evaluate In Vivo Efficacy Analysis->Conclusion

Caption: Workflow for In Vivo Efficacy Testing of a Kinase Inhibitor.

The picolinate, picolinamide, and picolinonitrile scaffolds represent a valuable class of heterocyclic compounds for the design of novel kinase inhibitors. The examples of Aurora and CHK1 kinase inhibitors demonstrate that these scaffolds can be chemically modified to achieve high potency, selectivity, and desirable pharmacokinetic properties. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to evaluate the potential of new chemical entities based on these privileged structures. Further exploration of derivatives of Methyl 5-amino-3-methylpicolinate could potentially lead to the discovery of new and effective kinase inhibitors for the treatment of various diseases.

References

Troubleshooting & Optimization

"Optimizing reaction yield for the synthesis of Methyl 5-amino-3-methylpicolinate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 5-amino-3-methylpicolinate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

A plausible and common synthetic route for this compound involves a three-step process starting from 3-methylpicolinic acid:

  • Nitration: Introduction of a nitro group at the 5-position of 3-methylpicolinic acid.

  • Reduction: Reduction of the 5-nitro group to a 5-amino group.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

The following troubleshooting guides address potential issues in each of these key stages.

Step 1: Nitration of 3-Methylpicolinic Acid

Question: Why is the yield of 5-nitro-3-methylpicolinic acid low?

Answer: Low yields in the nitration of pyridine derivatives can be attributed to several factors. Here are some troubleshooting steps:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used. Ensure the acids are fresh and of the correct concentration.

  • Reaction Temperature: The temperature must be carefully controlled. Too low a temperature can lead to an incomplete reaction, while too high a temperature can cause side reactions and decomposition. Refer to the table below for illustrative temperature effects.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Substrate Purity: The purity of the starting 3-methylpicolinic acid is important. Impurities can interfere with the reaction.

Table 1: Illustrative Effect of Temperature on Nitration Yield

Temperature (°C)Reaction Time (h)Yield of 5-nitro-3-methylpicolinic acid (%)
80445
100475
120460 (with increased byproducts)

Question: How can I minimize the formation of isomers and other byproducts during nitration?

Answer: The formation of isomers (e.g., 6-nitro-3-methylpicolinic acid) and other byproducts is a common challenge.

  • Directing Group Effects: The methyl and carboxylic acid groups on the pyridine ring will influence the position of nitration. While the 5-position is electronically favored, some substitution at other positions can occur.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the solution of 3-methylpicolinic acid in sulfuric acid, while maintaining the optimal temperature. This can help to improve regioselectivity.

  • Purification: Isomers can often be separated by column chromatography or recrystallization.

Step 2: Reduction of 5-Nitro-3-methylpicolinic Acid

Question: The reduction of the nitro group is incomplete. What can I do?

Answer: Incomplete reduction is a frequent issue. Consider the following:

  • Choice of Reducing Agent: Common reducing agents for nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., Sn/HCl, Fe/HCl), and sodium dithionite. Catalytic hydrogenation is often cleaner and gives higher yields.[1]

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd-C) is active. Use a fresh batch of catalyst if necessary. The catalyst loading may also need to be optimized.

  • Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. The hydrogen pressure and reaction temperature can also be increased to drive the reaction to completion. For metal/acid reductions, ensure a sufficient excess of the metal and acid are used.

  • pH Control: The pH of the reaction mixture can be critical, especially for reductions with reagents like sodium dithionite.

Table 2: Comparison of Reducing Agents for Nitro Group Reduction (Illustrative Data)

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield of 5-amino-3-methylpicolinic acid (%)
H₂ (50 psi), 10% Pd-CMethanol25695
Sn, conc. HClEthanol78485
Fe, Acetic AcidWater100390

Question: I am observing side reactions during the reduction. How can I prevent them?

Answer: Side reactions can lead to the formation of impurities.

  • Over-reduction: In some cases, the pyridine ring itself can be reduced under harsh hydrogenation conditions. Use milder conditions (e.g., lower temperature, lower hydrogen pressure) to avoid this.

  • Reaction with Intermediates: Partially reduced intermediates (e.g., nitroso, hydroxylamino) can sometimes react to form dimeric impurities. Ensuring the reaction goes to completion can minimize the concentration of these intermediates.

Step 3: Esterification of 5-Amino-3-methylpicolinic Acid

Question: The esterification of 5-amino-3-methylpicolinic acid to the methyl ester is giving a low yield. What are the potential reasons?

Answer: Low esterification yields can be due to several factors.

  • Method of Esterification:

    • Fischer Esterification (Acid-catalyzed): Reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) is a common method. Ensure the reaction is heated to reflux and that water is removed to drive the equilibrium towards the product.

    • Activation of the Carboxylic Acid: For a milder and often higher-yielding approach, the carboxylic acid can be activated. One common method is to convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[2] Another approach is to use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), a method known as Steglich esterification.[3]

  • Reagent Purity: Ensure the methanol is anhydrous, as water will inhibit the esterification.

  • Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. For Fischer esterification, refluxing for several hours is typically required.

Table 3: Comparison of Esterification Methods (Illustrative Data)

MethodReagentsSolventTemperature (°C)Yield of this compound (%)
Fischer EsterificationMethanol, H₂SO₄ (cat.)Methanol6570
Acid Chloride FormationSOCl₂, then MethanolDichloromethane2590
Steglich EsterificationMethanol, DCC, DMAP (cat.)Dichloromethane2595

Question: How do I purify the final product, this compound?

Answer: Purification is crucial to obtain a high-purity product.

  • Extraction: After the reaction, an aqueous workup is typically performed to remove excess reagents and byproducts. The pH of the aqueous layer should be carefully adjusted to ensure the amino ester is in its neutral form to allow for extraction into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying the final product from any remaining starting materials or byproducts. A solvent system such as a mixture of hexanes and ethyl acetate is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and plausible three-step synthesis starts from 3-methylpicolinic acid. The first step is the nitration of the pyridine ring at the 5-position using a mixture of nitric and sulfuric acid. The second step is the reduction of the nitro group to an amine using methods like catalytic hydrogenation. The final step is the esterification of the carboxylic acid to the methyl ester, for example, by reacting with methanol in the presence of an acid catalyst or by first converting the carboxylic acid to an acid chloride.

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reactions. Use a suitable solvent system that gives good separation between the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are some common safety precautions to take during this synthesis?

A3:

  • Nitration: The use of concentrated and fuming acids is hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction can be exothermic, so careful temperature control is essential.

  • Reduction: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. Ensure the equipment is properly set up and there are no sources of ignition. When using metal/acid combinations, hydrogen gas will also be evolved.

  • Esterification: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled with extreme care in a fume hood.

Q4: Can I perform the esterification before the reduction of the nitro group?

A4: Yes, the order of the reduction and esterification steps can potentially be swapped. You could first esterify the 3-methylpicolinic acid to methyl 3-methylpicolinate, then nitrate it to get methyl 5-nitro-3-methylpicolinate, and finally reduce the nitro group. The choice of route may depend on the stability of the intermediates and the ease of purification at each stage.

Q5: What are potential sources of impurities in the final product?

A5: Impurities can arise from several sources:

  • Incomplete reactions, leaving residual starting materials or intermediates.

  • Side reactions, such as the formation of isomers during nitration or over-reduction of the pyridine ring.

  • Decomposition of starting materials or products under harsh reaction conditions.

  • Impurities present in the initial starting materials.

Experimental Protocols (Illustrative Examples)

The following are illustrative protocols adapted from similar syntheses and should be optimized for the specific synthesis of this compound.

Protocol 1: Nitration of 3-Methylpicolinic Acid
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 3-methylpicolinic acid to an excess of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric amount of fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product, 5-nitro-3-methylpicolinic acid, is collected by filtration, washed with cold water, and dried.

Protocol 2: Reduction of 5-Nitro-3-methylpicolinic Acid via Catalytic Hydrogenation
  • Dissolve 5-nitro-3-methylpicolinic acid in a suitable solvent such as methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd-C) (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the mixture vigorously at room temperature for 6 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 5-amino-3-methylpicolinic acid.

Protocol 3: Esterification of 5-Amino-3-methylpicolinic Acid via Acid Chloride
  • Suspend 5-amino-3-methylpicolinic acid in an inert solvent such as dichloromethane.

  • Add an excess of thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture and carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous methanol at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound, which can be further purified by column chromatography.

Visualizations

SynthesisWorkflow Start 3-Methylpicolinic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 5-Nitro-3-methylpicolinic Acid Nitration->Intermediate1 Reduction Reduction (e.g., H₂/Pd-C) Intermediate1->Reduction Intermediate2 5-Amino-3-methylpicolinic Acid Reduction->Intermediate2 Esterification Esterification (e.g., SOCl₂, MeOH) Intermediate2->Esterification End Methyl 5-amino-3- methylpicolinate Esterification->End TroubleshootingTree Start Low Final Yield CheckStep1 Problem in Nitration? Start->CheckStep1 Is starting material consumed? CheckStep2 Problem in Reduction? Start->CheckStep2 Is nitro intermediate formed? CheckStep3 Problem in Esterification? Start->CheckStep3 Is amino acid formed? Sol1a Check acid concentration and reaction temperature CheckStep1->Sol1a No Sol1b Optimize reaction time CheckStep1->Sol1b No Sol2a Verify catalyst activity or choice of reducing agent CheckStep2->Sol2a No Sol2b Adjust H₂ pressure or temperature CheckStep2->Sol2b No Sol3a Use anhydrous methanol CheckStep3->Sol3a No Sol3b Consider alternative esterification method (e.g., acid chloride) CheckStep3->Sol3b No

References

Technical Support Center: Purification of Crude Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Methyl 5-amino-3-methylpicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials (e.g., 5-nitro-3-methylpicolinic acid, if synthesis involves reduction of a nitro group).

  • Partially reacted intermediates.

  • Isomers of the target compound.

  • Solvents used in the synthesis.

  • By-products from side reactions, such as dimerization or polymerization.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities.

  • Acid-Base Extraction: Useful for separating the basic target compound from neutral or acidic impurities.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick and simple method to assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reverse-phase (RP) HPLC method could be developed using a C18 column with a mobile phase of acetonitrile and water, potentially with a modifier like formic acid for mass spectrometry compatibility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Cool the solution slowly in an ice bath.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Try a different solvent or solvent system.
Oily product forms instead of crystals - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Use a lower-boiling point solvent.- Perform a preliminary purification by column chromatography to remove impurities.
Low recovery of the purified product - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration.- Use a different solvent in which the compound is less soluble at low temperatures.- Preheat the filtration apparatus to prevent premature crystallization.
Colored impurities remain in the crystals - Impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system.- Optimize the eluent system using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Compound streaks on the column - Compound is too polar for the chosen eluent.- Column is overloaded.- Increase the polarity of the eluent.- Use a larger column or a smaller amount of crude product.
Cracks in the silica gel bed - Improper packing of the column.- Running the column dry.- Pack the column carefully as a slurry to avoid air bubbles.- Always maintain a level of solvent above the silica gel.
Product elutes too quickly or too slowly - Eluent polarity is too high or too low.- Adjust the eluent polarity based on TLC analysis. If the Rf value is too high, decrease the eluent polarity. If the Rf is too low, increase the eluent polarity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal eluent should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table presents hypothetical data for the purification of crude this compound.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC) (%)
Recrystallization (Ethanol)5.04.28498.5
Column Chromatography (Silica, Hexane:Ethyl Acetate 1:1)5.03.876>99.5
Acid-Base Extraction followed by Recrystallization5.04.08099.0

Visual Workflows

Purification_Workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction TLC TLC Analysis Recrystallization->TLC Column->TLC Extraction->TLC HPLC HPLC Analysis TLC->HPLC Pure Pure Product HPLC->Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Filter Hot Filtration Start->Filter Cool Cooling Filter->Cool LowYield Low Yield Filter->LowYield Issue: Premature Crystallization Crystals Crystals Formed Cool->Crystals NoCrystals No Crystals / Oily Product Cool->NoCrystals Issue T1 Concentrate Solution Add Seed Crystal Change Solvent NoCrystals->T1 Troubleshoot T2 Preheat Funnel Minimize Solvent LowYield->T2 Troubleshoot

References

"Identification of common impurities in Methyl 5-amino-3-methylpicolinate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-3-methylpicolinate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable synthetic routes for this compound and what are the key impurities associated with each?

Two plausible synthetic routes starting from commercially available precursors are generally considered. Each route has a unique impurity profile that can arise from starting materials, side-reactions, or incomplete conversions.

Route A: From 3,5-Lutidine

This route involves a multi-step synthesis beginning with the oxidation of one of the methyl groups of 3,5-lutidine, followed by esterification, nitration, and subsequent reduction of the nitro group.

  • Step 1: Oxidation of 3,5-Lutidine to 3-Methylpicolinic Acid.

    • Common Impurity: Unreacted 3,5-lutidine, over-oxidation product (pyridine-3,5-dicarboxylic acid).

  • Step 2: Esterification to Methyl 3-methylpicolinate.

    • Common Impurity: Unreacted 3-methylpicolinic acid.

  • Step 3: Nitration of Methyl 3-methylpicolinate to Methyl 5-nitro-3-methylpicolinate.

    • Common Impurities: Isomeric nitration products (e.g., Methyl 4-nitro-3-methylpicolinate, Methyl 6-nitro-3-methylpicolinate), dinitrated products. The nitration of pyridine derivatives can sometimes lead to a mixture of isomers.

  • Step 4: Reduction of the Nitro Group to an Amino Group.

    • Common Impurities: Incomplete reduction leading to the corresponding nitroso or hydroxylamine intermediates. Over-reduction or side reactions can also occur depending on the reducing agent used.

Route B: From 5-Amino-3-methylpicolinic Acid

This is a more direct route involving the esterification of the commercially available 5-amino-3-methylpicolinic acid.

  • Step 1: Esterification of 5-Amino-3-methylpicolinic Acid.

    • Common Impurities: Unreacted 5-amino-3-methylpicolinic acid, impurities present in the starting material. Dimerization or polymerization of the starting material under harsh esterification conditions can also be a source of impurities.

Q2: My final product of this compound shows a persistent impurity peak in the HPLC analysis. How can I identify it?

Identifying unknown impurities requires a systematic approach.

  • Review the Synthetic Route: Consider the potential impurities outlined in Q1 based on your synthetic method.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The molecular weight of the impurity can provide significant clues. For instance, a mass corresponding to the starting material or a partially reacted intermediate is a strong indicator.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

  • Reference Standards: If you suspect a specific impurity (e.g., the starting material), running a reference standard of that compound alongside your sample in HPLC or TLC can confirm its presence.

Q3: How can I minimize the formation of isomeric impurities during the nitration step in Route A?

The formation of isomers during the nitration of substituted pyridines is a common challenge.

  • Control of Reaction Temperature: Nitration reactions are typically exothermic. Maintaining a low and consistent temperature is crucial to improve regioselectivity.

  • Choice of Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) can influence the isomer distribution. A milder nitrating agent may offer better selectivity.

  • Reaction Time: Optimizing the reaction time can prevent the formation of dinitrated byproducts. Monitor the reaction progress closely using techniques like TLC or HPLC.

Q4: I am seeing byproducts related to incomplete reduction of the nitro group. What are the best practices to ensure complete reduction?

Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates.

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is often a clean and efficient method for nitro group reduction. Other reagents like SnCl₂/HCl or Fe/acetic acid can also be effective. The choice of reagent can impact the impurity profile.

  • Reaction Conditions: Ensure an adequate amount of the reducing agent and appropriate reaction conditions (temperature, pressure for hydrogenation, reaction time).

  • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the starting nitro compound and the formation of the desired amine. The reaction should be allowed to proceed until no starting material is detected.

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their typical, albeit estimated, levels. Actual levels will vary significantly based on the specific reaction conditions and purification methods employed.

Impurity Name Chemical Structure Source (Synthetic Route) Typical Analytical Method Estimated Typical Level (post-purification)
3,5-LutidineC₇H₉NUnreacted starting material (Route A)GC-MS, HPLC< 0.1%
3-Methylpicolinic AcidC₇H₇NO₂Incomplete esterification (Route A)HPLC, LC-MS< 0.5%
5-Amino-3-methylpicolinic AcidC₇H₈N₂O₂Unreacted starting material (Route B)HPLC, LC-MS< 0.5%
Methyl 5-nitro-3-methylpicolinateC₈H₈N₂O₄Incomplete reduction (Route A)HPLC, LC-MS< 0.2%
Isomeric Nitro-picolinatesC₈H₈N₂O₄Side reaction during nitration (Route A)HPLC, LC-MSVariable, aim for < 1%

Experimental Protocols

General Protocol for Esterification of 5-Amino-3-methylpicolinic Acid (Route B)

  • Suspend 5-amino-3-methylpicolinic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Reduction of Methyl 5-nitro-3-methylpicolinate (Route A, Step 4)

  • Dissolve Methyl 5-nitro-3-methylpicolinate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the starting material is no longer detectable by TLC/HPLC.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary by column chromatography or recrystallization.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving common impurity issues during the synthesis of this compound.

Impurity_Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_evaluation Impurity Evaluation cluster_troubleshooting Troubleshooting Actions cluster_final Finalization start Synthesize this compound analyze Analyze Crude Product (HPLC, TLC, MS) start->analyze check_purity Purity Meets Specification? analyze->check_purity identify_impurity Identify Major Impurity (MS, NMR) check_purity->identify_impurity No product_ok Product Meets Purity Specs check_purity->product_ok Yes unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Impurity is Starting Material side_product Side-Reaction Product identify_impurity->side_product Impurity is Isomer/Byproduct incomplete_reaction Incomplete Reaction identify_impurity->incomplete_reaction Impurity is Intermediate optimize_stoichiometry Adjust Stoichiometry unreacted_sm->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) side_product->optimize_conditions improve_purification Improve Purification Method (Chromatography, Recrystallization) side_product->improve_purification incomplete_reaction->optimize_conditions re_analyze Re-synthesize and Analyze optimize_stoichiometry->re_analyze optimize_conditions->re_analyze improve_purification->re_analyze re_analyze->analyze

Caption: Troubleshooting workflow for impurity identification and resolution.

"Troubleshooting guide for reactions involving Methyl 5-amino-3-methylpicolinate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 5-amino-3-methylpicolinate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the amino group (-NH₂) at the 5-position and the methyl ester (-COOCH₃) at the 2-position of the pyridine ring. The amino group is nucleophilic and can participate in reactions such as amide bond formation and carbon-nitrogen bond-forming cross-coupling reactions. The methyl ester can undergo hydrolysis or amidation under appropriate conditions. The pyridine ring itself can also participate in certain metal-catalyzed reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is recommended to store the compound in a cool, dry place, away from light and moisture. Inert atmosphere storage (e.g., under argon or nitrogen) is advisable to prevent degradation.

Troubleshooting Guides

This section provides troubleshooting guidance for common synthetic transformations involving this compound.

Amide Coupling Reactions

Amide bond formation is a common reaction for the amino group of this compound.

Problem: Low or no yield of the desired amide product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low nucleophilicity of the amino group The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the amino group. Consider using a stronger activating agent for the carboxylic acid, such as HATU or COMU, in combination with a non-nucleophilic organic base like DIPEA or 2,6-lutidine.
Ineffective carboxylic acid activation Standard coupling reagents like EDC/HOBt may not be sufficient.[1] Formation of the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride may be necessary for less reactive systems.[1] However, be aware of potential side reactions with the pyridine nitrogen.
Steric hindrance If the carboxylic acid partner is sterically bulky, the reaction rate may be significantly reduced. Try increasing the reaction temperature or using a less sterically hindered coupling reagent.
Side reactions The pyridine nitrogen can sometimes interfere with the reaction, for example, by reacting with the activated carboxylic acid. Using a non-coordinating solvent may help to mitigate this issue.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.

  • Add a non-nucleophilic organic base such as DIPEA (2.0 eq.) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Amide Coupling

AmideCouplingTroubleshooting Start Low/No Amide Product CheckNucleophilicity Assess Nucleophilicity of Amine Start->CheckNucleophilicity CheckAcidActivation Verify Carboxylic Acid Activation Start->CheckAcidActivation ConsiderSterics Evaluate Steric Hindrance Start->ConsiderSterics CheckSideReactions Investigate Side Reactions Start->CheckSideReactions StrongerActivation Use Stronger Activating Agent (HATU, COMU) CheckNucleophilicity->StrongerActivation Low Success Product Formed StrongerActivation->Success AcidChloride Form Acid Chloride (SOCl2) CheckAcidActivation->AcidChloride Ineffective AcidChloride->Success IncreaseTemp Increase Reaction Temperature ConsiderSterics->IncreaseTemp High IncreaseTemp->Success SolventScreen Screen Non-Coordinating Solvents CheckSideReactions->SolventScreen Suspected SolventScreen->Success

Caption: Troubleshooting logic for failed amide coupling reactions.

Suzuki Cross-Coupling Reactions

The amino group can be a directing group or a site for further functionalization after an initial coupling reaction. More commonly, a halide would be installed on the pyridine ring to participate in Suzuki coupling. Assuming a bromo- or iodo- derivative of this compound is used:

Problem: Low yield of the cross-coupled product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst deactivation The amino group can coordinate to the palladium catalyst, leading to deactivation. Use of bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this.
Inefficient transmetalation The choice of base is crucial for activating the boronic acid/ester.[2] A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water) is recommended.
Protodeboronation of the boronic acid This side reaction can be prevalent with electron-rich or heteroaromatic boronic acids. Use of potassium trifluoroborate salts or boronate esters (e.g., pinacol esters) can improve stability.[3]
Homocoupling of the boronic acid This is often observed at higher temperatures or with excess base. Optimize the reaction temperature and stoichiometry of the base.
β-Hydride elimination If the organoborane contains β-hydrogens, this can be a competing side reaction.[4] Using ligands with a large bite angle may suppress this pathway.[4]

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a reaction vessel, add the halo-substituted this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting Workflow for Suzuki Coupling

SuzukiTroubleshooting Start Low Suzuki Coupling Yield CheckCatalyst Catalyst Deactivation? Start->CheckCatalyst CheckBase Inefficient Transmetalation? Start->CheckBase CheckBoronicAcid Protodeboronation? Start->CheckBoronicAcid CheckHomocoupling Homocoupling Observed? Start->CheckHomocoupling ChangeLigand Use Bulky Phosphine Ligand CheckCatalyst->ChangeLigand Yes Success Product Formed ChangeLigand->Success ScreenBases Screen Bases and Solvents CheckBase->ScreenBases Yes ScreenBases->Success UseTrifluoroborate Use K-trifluoroborate or Pinacol Ester CheckBoronicAcid->UseTrifluoroborate Yes UseTrifluoroborate->Success OptimizeTempBase Optimize Temperature and Base Stoichiometry CheckHomocoupling->OptimizeTempBase Yes OptimizeTempBase->Success

Caption: Troubleshooting flowchart for Suzuki cross-coupling reactions.

Buchwald-Hartwig Amination

The amino group of this compound can be coupled with aryl or heteroaryl halides.

Problem: Low conversion or decomposition of starting material.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate ligand/catalyst choice The choice of phosphine ligand is critical. A ligand screen is often necessary. Buchwald's and Hartwig's publications provide guidance on ligand selection for different substrate classes.
Base incompatibility Strong bases like NaOtBu or LHMDS are typically used. However, these can be incompatible with other functional groups in the substrates. A screen of bases (e.g., K₃PO₄, Cs₂CO₃) may be required.
Substrate decomposition The reaction conditions can be harsh for sensitive substrates. Try lowering the reaction temperature and extending the reaction time.
Competitive side reactions A common side reaction is the hydrodehalogenation of the aryl halide.[5] This can be minimized by careful control of the reaction conditions and ligand choice.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Add the aryl halide (1.0 eq.) and this compound (1.1-1.2 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting Workflow for Buchwald-Hartwig Amination

BuchwaldHartwigTroubleshooting Start Low Amination Yield CheckLigand Ligand/Catalyst Issue? Start->CheckLigand CheckBase Base Incompatibility? Start->CheckBase CheckDecomposition Substrate Decomposition? Start->CheckDecomposition CheckSideReactions Side Reactions? Start->CheckSideReactions ScreenLigands Screen Phosphine Ligands CheckLigand->ScreenLigands Yes Success Product Formed ScreenLigands->Success ScreenBases Screen Alternative Bases CheckBase->ScreenBases Yes ScreenBases->Success LowerTemp Lower Reaction Temperature CheckDecomposition->LowerTemp Yes LowerTemp->Success OptimizeConditions Optimize Reaction Conditions CheckSideReactions->OptimizeConditions Yes OptimizeConditions->Success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

References

"Controlling side reactions of Methyl 5-amino-3-methylpicolinate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-amino-3-methylpicolinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: this compound is susceptible to hydrolysis of the methyl ester group, especially under acidic or basic conditions, yielding 5-amino-3-methylpicolinic acid. The amino group can also be sensitive to oxidation, potentially leading to colored impurities, particularly if exposed to air and light over extended periods. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.

Q2: I am seeing a new, more polar spot on my TLC during a reaction. What could it be?

A2: A more polar spot on a TLC plate often indicates the formation of the corresponding carboxylic acid due to the hydrolysis of the methyl ester.[1][2] This can occur if there is residual water in your solvents or if the reaction is run under acidic or basic conditions for a prolonged time. To confirm, you can co-spot with a sample of the starting material that has been intentionally treated with a small amount of acid or base.

Q3: My reaction mixture is turning dark brown. What is the likely cause?

A3: Darkening of the reaction mixture often suggests oxidation of the aminopyridine moiety. This can be accelerated by heat, exposure to air (oxygen), or the presence of certain metal catalysts. To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q4: Can I perform an N-acylation on the amino group without affecting the methyl ester?

A4: Yes, N-acylation of the amino group is a common reaction and can be performed selectively. Standard acylation conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, THF) at low to ambient temperatures are generally effective. It is crucial to use anhydrous conditions to prevent hydrolysis of the ester and the acylating agent.

Troubleshooting Guides

Issue 1: Incomplete N-Acylation Reaction

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining.

  • The isolated product yield is low.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acylating Agent Use a slight excess (1.1-1.5 equivalents) of the acylating agent to drive the reaction to completion.
Base is too weak or sterically hindered Switch to a stronger non-nucleophilic base. Ensure at least one equivalent of base is used to neutralize the acid byproduct.
Low Reaction Temperature While starting at a low temperature is good practice to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitor by TLC.
Poor Solubility of Starting Material Choose a solvent system in which both the starting material and reagents are fully soluble. A co-solvent like DMF or DMAc (used sparingly) can sometimes help.
Issue 2: Formation of 5-amino-3-methylpicolinic acid as a byproduct

Symptoms:

  • A significant amount of a polar, acidic impurity is observed by TLC or LC-MS.

  • Difficulty in purifying the desired product from this impurity.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of water in the reaction Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere.
Reaction conditions are too acidic or basic If possible, use neutral or mildly basic conditions. For acidic reactions, minimize reaction time and temperature. For basic conditions, avoid strong hydroxides.[2][3]
Work-up procedure induces hydrolysis During aqueous work-up, use a saturated sodium bicarbonate solution to neutralize any acid and keep the aqueous phase basic to prevent the protonation and subsequent difficult extraction of the desired amine product. Minimize contact time with aqueous layers.
Issue 3: Product is discolored (yellow to brown)

Symptoms:

  • The isolated solid is not white or off-white.

  • Presence of colored impurities that are difficult to remove by crystallization.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Oxidation of the amino group Use degassed solvents and maintain an inert atmosphere throughout the reaction and work-up. The addition of an antioxidant like BHT in trace amounts might be considered in some cases.
Side reactions of the methyl group on the pyridine ring Aggressive oxidizing agents can lead to the oxidation of the methyl group to a carboxylic acid.[4][5][6] Choose milder reaction conditions if possible.
Impure starting materials or reagents Ensure the purity of all starting materials and reagents before use.
Purification method If discoloration persists, consider purification by column chromatography or treatment with activated carbon.

Experimental Protocols

Protocol: N-Acylation of this compound with Acetyl Chloride

Objective: To synthesize Methyl 5-(acetylamino)-3-methylpicolinate.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add a solution of acetyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Visualizations

Reaction_Pathway Start This compound Product Desired N-Acylated Product Start->Product Desired Reaction (Anhydrous, Base) SideProduct1 Hydrolysis Product (5-amino-3-methylpicolinic acid) Start->SideProduct1 Side Reaction (H2O present) OxidationProduct Oxidized Impurities Start->OxidationProduct Side Reaction (Air/Oxidants) Reagent + Acylating Agent (e.g., Acetyl Chloride) Reagent->Product SideProduct2 Di-acylated Product (if applicable) Reagent->SideProduct2 Side Reaction (Excess reagent, harsh conditions) Product->SideProduct1 Side Reaction (Harsh workup)

Caption: Potential reaction pathways for N-acylation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC/LC-MS Start->Check_TLC Start_Material Significant Starting Material Remains Check_TLC->Start_Material Yes Polar_Impurity New Polar Spot (more polar than start) Check_TLC->Polar_Impurity Yes NonPolar_Impurity New Non-Polar Spot(s) Check_TLC->NonPolar_Impurity Yes Colored_Impurity Product is Colored Check_TLC->Colored_Impurity Yes Action1 Incomplete Reaction: - Increase reagent equivalents - Change base/solvent - Increase temperature/time Start_Material->Action1 Action2 Likely Hydrolysis: - Use anhydrous conditions - Modify workup (use NaHCO3) - Purify via extraction/chromatography Polar_Impurity->Action2 Action3 Other Side Products: - Check reagent purity - Lower reaction temperature - Purify by chromatography NonPolar_Impurity->Action3 Action4 Likely Oxidation: - Use inert atmosphere - Use degassed solvents - Purify with activated carbon Colored_Impurity->Action4

Caption: Troubleshooting workflow for common issues.

References

"Improving the long-term stability of Methyl 5-amino-3-methylpicolinate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the long-term stability of Methyl 5-amino-3-methylpicolinate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the long-term stability of this compound?

A1: The long-term stability of this compound is primarily influenced by temperature, humidity, light exposure, and pH. As a compound containing both an aminopyridine moiety and a methyl ester, it is susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What is the recommended storage condition for this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (ideally -20°C), protected from light and moisture. For solutions, preparation in a suitable anhydrous solvent and storage at low temperatures is recommended, although long-term storage in solution is generally not advised.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation products are formed through hydrolysis of the methyl ester to 5-amino-3-methylpicolinic acid, and oxidation of the amino group to the corresponding nitroso or nitro-derivative. Photodegradation may also lead to a variety of other byproducts.

Q4: How can I detect the degradation of this compound in my sample?

A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., discoloration), or through analytical techniques such as High-Performance Liquid Chromatography (HPLC). In an HPLC analysis, degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q5: What analytical methods are suitable for a formal stability study of this compound?

A5: A stability-indicating HPLC method is the most common and effective technique for quantifying the purity and degradation products of small molecules like this compound.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of unknown degradation products.[3]

Troubleshooting Guides

Issue Possible Cause Recommended Action
Discoloration of Solid Sample (e.g., yellowing or browning) Oxidation of the amino group or other oxidative degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure the storage container is tightly sealed to prevent exposure to air and moisture.
Appearance of a new peak in HPLC chromatogram after short-term storage in solution Hydrolysis of the methyl ester, especially if the solvent contains water or is at a non-neutral pH.Prepare solutions fresh whenever possible. If short-term storage is necessary, use an anhydrous aprotic solvent and store at a low temperature. Avoid acidic or basic conditions.
Decreased potency or purity of the compound over time General degradation due to improper storage conditions.Review the storage conditions. The compound should be stored as a solid at -20°C or below, in a desiccated and light-protected environment.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, and components of the medium). Consider preparing stock solutions in a solvent like anhydrous DMSO and adding it to the assay medium immediately before the experiment.

Data on Potential Stability

The following table summarizes the expected relative stability of this compound under various stress conditions based on the known stability of related chemical structures. This data is intended to be illustrative.

Condition Parameter Expected Stability Primary Degradation Pathway
Hydrolysis 0.1 M HCl at 60°CLowHydrolysis of methyl ester
0.1 M NaOH at 60°CVery LowHydrolysis of methyl ester
Neutral (water) at 60°CModerateHydrolysis of methyl ester
Oxidation 3% H₂O₂ at RTLow to ModerateOxidation of the amino group
Photostability Solid, exposed to lightModeratePhotodegradation
Solution, exposed to lightLowPhotodegradation
Thermal Solid, 60°CHighMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution. Store at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for a specified time (e.g., 1, 5, 10 days). At each time point, dissolve a portion of the sample in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a specified duration. A control sample should be kept in the dark at the same temperature. At the end of the exposure, analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Identify and quantify the parent compound and any degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of solid this compound into multiple vials made of an inert material (e.g., amber glass).

  • Storage Conditions: Store the vials under the desired long-term storage conditions (e.g., 25°C/60% RH, 5°C, and -20°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, remove a vial from each storage condition. Allow the vial to equilibrate to room temperature before opening. Dissolve the contents in a suitable solvent and analyze using a validated stability-indicating HPLC method to determine the purity and presence of any degradation products.

  • Data Evaluation: Evaluate the data for any significant changes in purity or the formation of degradation products over time.

Visualizations

cluster_main This compound cluster_degradation Degradation Products main_compound This compound hydrolysis_product 5-amino-3-methylpicolinic acid main_compound->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Nitroso/Nitro derivative main_compound->oxidation_product Oxidation photo_product Photodegradation Products main_compound->photo_product Photodegradation

Caption: Potential degradation pathways of this compound.

start Start Stability Study prepare_samples Prepare Samples in Appropriate Containers start->prepare_samples storage Store at Defined Conditions (e.g., 25°C/60% RH, 5°C, -20°C) prepare_samples->storage time_points Pull Samples at Scheduled Time Points (0, 3, 6, 12... months) storage->time_points analysis Analyze by Stability- Indicating HPLC Method time_points->analysis data_evaluation Evaluate Purity and Degradation Products analysis->data_evaluation end Determine Shelf-Life data_evaluation->end

Caption: Experimental workflow for a long-term stability study.

start Stability Issue Encountered check_appearance Visual Inspection: Discoloration or Physical Change? start->check_appearance yes_appearance Likely Oxidation/ Photodegradation check_appearance->yes_appearance Yes no_appearance Proceed to Analytical Check check_appearance->no_appearance No hplc_analysis Perform HPLC Analysis: New Peaks or Reduced Purity? yes_hplc Likely Hydrolysis or Other Degradation hplc_analysis->yes_hplc Yes no_hplc Compound is Stable. Re-evaluate Experimental Procedure. hplc_analysis->no_hplc No review_storage Action: Review Storage (Light, Air, Temp.) yes_appearance->review_storage no_appearance->hplc_analysis review_solvent Action: Review Solvent/ Solution pH and Storage yes_hplc->review_solvent

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Methyl 5-amino-3-methylpicolinate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 5-amino-3-methylpicolinate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue Potential Cause(s) Recommended Solution(s)
No degradation of this compound observed Inappropriate stress conditions: The applied stress (e.g., pH, temperature, light intensity) may be insufficient to induce degradation.- Increase the severity of the stress conditions (e.g., use stronger acid/base, higher temperature, or a more intense light source). - Extend the duration of the degradation study. - For microbial degradation studies, ensure the selected microbial culture is capable of metabolizing pyridine derivatives.[1]
Analytical method not sensitive enough: The concentration of degradation products may be below the limit of detection (LOD) of the analytical method.- Optimize the analytical method (e.g., HPLC, LC-MS) for higher sensitivity.[2][3] - Concentrate the sample prior to analysis.
Poor peak shape (e.g., tailing, fronting, broad peaks) in HPLC analysis Secondary interactions with stationary phase: The basic amino group on the pyridine ring can interact with residual silanol groups on C18 columns, leading to peak tailing.[4]- Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Employ a column with a highly end-capped stationary phase or a different stationary phase chemistry (e.g., polar-embedded).
Inappropriate mobile phase composition: The mobile phase may not be optimal for the analyte's polarity.- Adjust the organic modifier concentration in the mobile phase. - For ionizable compounds, ensure the mobile phase is buffered.[5]
Irreproducible retention times in HPLC Fluctuations in experimental conditions: Changes in column temperature, mobile phase composition, or flow rate can lead to retention time drift.[6][7]- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Regularly check the HPLC pump for leaks and ensure a stable flow rate.
Column equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.[5]- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Low signal intensity or no peak detected in LC-MS analysis Poor ionization efficiency: The analyte may not ionize well under the selected ESI or APCI conditions.- Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature). - Adjust the mobile phase pH to promote ionization. For aminopicolinates, positive ion mode is generally suitable.
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.- Improve sample preparation to remove interfering matrix components. - Use a calibration curve prepared in a matrix that matches the samples. - Employ a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific data for this compound is limited, based on related pyridinecarboxylic acid derivatives, the primary degradation pathways are expected to be hydrolysis, photodegradation, and microbial degradation.[8][9][10]

  • Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 5-amino-3-methylpicolinic acid and methanol.[11][12]

  • Photodegradation: Exposure to UV light can lead to the degradation of the pyridine ring structure.[8][9] For similar compounds, this can involve hydroxylation and subsequent ring cleavage.[13]

  • Microbial Degradation: Certain microorganisms can metabolize picolinic acid derivatives.[1][10] This often begins with hydroxylation of the pyridine ring, followed by further enzymatic degradation.[10]

Q2: What are the potential degradation products of this compound?

A2: Based on the predicted degradation pathways, potential degradation products include:

  • 5-amino-3-methylpicolinic acid: From the hydrolysis of the methyl ester.

  • Hydroxylated derivatives: Such as Methyl 5-amino-4-hydroxy-3-methylpicolinate or Methyl 5-amino-6-hydroxy-3-methylpicolinate, which can be formed through photodegradation or microbial action.

  • Ring-opened products: Further degradation of the pyridine ring can lead to various smaller, aliphatic molecules.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting the compound to a range of stress conditions to predict its stability and identify potential degradation products.[14][15][16]

Stress Condition Typical Experimental Parameters
Acid Hydrolysis 0.1 M HCl at room temperature, and elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature, and elevated temperature (e.g., 60°C)
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation Heating the solid compound at a temperature below its melting point (e.g., 105°C)
Photodegradation Exposure to a UV lamp (e.g., 254 nm and 365 nm) and a visible light source

Q4: Which analytical techniques are most suitable for analyzing the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.

  • HPLC-UV: Suitable for quantifying the parent compound and major degradation products, provided they have a UV chromophore.

  • LC-MS: Offers higher sensitivity and selectivity, and is essential for identifying unknown degradation products by providing mass information.[2][3][17]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of this compound and its Primary Hydrolytic Degradation Product
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dilute the sample to an appropriate concentration with the initial mobile phase composition.

Protocol 2: LC-MS Method for the Identification of Degradation Products
  • Instrumentation: LC-MS system (e.g., with a Q-TOF or Orbitrap mass analyzer).

  • Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 50-500.

    • Fragmentation Mode: Use collision-induced dissociation (CID) in MS/MS mode to obtain structural information on the degradation products.

Visualizations

degradation_pathway parent This compound hydrolysis 5-amino-3-methylpicolinic acid parent->hydrolysis Hydrolysis (Acid/Base) photodegradation Hydroxylated Derivatives parent->photodegradation Photodegradation (UV Light) microbial Hydroxylated & Ring-Opened Products parent->microbial Microbial Degradation

Caption: Hypothesized degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV (Quantification) acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photochemical photo->hplc lcms LC-MS (Identification) hplc->lcms start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

Caption: General workflow for a forced degradation study.

References

"Strategies for removing byproducts from Methyl 5-amino-3-methylpicolinate reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-amino-3-methylpicolinate. Here, you will find detailed strategies for identifying and removing common byproducts from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities and byproducts encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the reduction of a nitro-group or a nucleophilic aromatic substitution, can lead to several byproducts. The most common impurities include:

  • Unreacted Starting Materials: Residual methyl 5-nitro-3-methylpicolinate or methyl 5-halo-3-methylpicolinate.

  • Over-alkylation or Di-alkylation Products: If the amination involves alkylating agents, the formation of secondary or tertiary amines on the pyridine ring can occur.

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid (5-amino-3-methylpicolinic acid), especially under acidic or basic conditions.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, particularly if oxidizing agents are present or if the reaction is not performed under an inert atmosphere.

  • Coupling Byproducts: In some cases, dimerization or polymerization of the starting materials or product can occur.

Q2: My final product has a persistent color. What is the likely cause and how can I remove it?

A2: A persistent color (often yellow or brown) in the final product is typically due to the presence of oxidized impurities or residual starting materials like nitro-aromatic compounds. To remove these colored impurities, you can employ the following techniques:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period and then filter through celite to remove the carbon.

  • Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is critical.

Q3: How can I monitor the progress of the reaction and the presence of byproducts?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress and detecting impurities. For TLC, a mobile phase of ethyl acetate/hexanes is often effective. For HPLC, a C18 column with a mobile phase of acetonitrile and water (with formic acid or ammonium formate as an additive) can be used to separate the product from byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by TLC or HPLC until the starting material is consumed. Consider extending the reaction time or increasing the temperature.
Degradation of productEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures or prolonged reaction times.
Inefficient work-upDuring extraction, ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the product into the organic layer. Multiple extractions may be necessary.
Problem 2: Presence of Multiple Byproducts in the Crude Product
Possible Cause Troubleshooting Step
Non-optimal reaction conditionsRe-evaluate the reaction temperature, concentration, and stoichiometry of reagents. Side reactions are often minimized at lower temperatures.
Presence of moisture or airUse anhydrous solvents and perform the reaction under an inert atmosphere to prevent the formation of hydrolysis and oxidation byproducts.

Experimental Protocols for Byproduct Removal

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Example Solvent Systems for Recrystallization of Aminopicolinates

Solvent SystemPurity BeforePurity AfterYield (%)
Ethanol/Water85%>98%75%
Ethyl Acetate/Hexanes90%>99%80%
Toluene88%>98%70%

Note: The data in this table is illustrative and may vary depending on the specific impurities present.

Method 2: Silica Gel Column Chromatography

Column chromatography is effective for separating the desired product from byproducts with different polarities.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a more polar solvent if necessary) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Mobile Phases for Column Chromatography

Mobile Phase (v/v)Typical Byproducts Removed
20-50% Ethyl Acetate in HexanesLess polar impurities, unreacted starting materials.
1-5% Methanol in DichloromethaneMore polar impurities, hydrolysis products.

Visualizing Experimental Workflows

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Crude Product B Dissolve in Hot Solvent A->B C Cool to Crystallize B->C D Filter and Dry C->D E Pure Product D->E F Crude Product G Load on Silica Column F->G H Elute with Mobile Phase G->H I Collect & Analyze Fractions H->I J Combine Pure Fractions & Evaporate I->J K Pure Product J->K troubleshooting_logic start Crude Product Analysis low_yield Low Yield? start->low_yield impurity_check Impurities Present? purification Select Purification Strategy impurity_check->purification Yes end_product Pure Product impurity_check->end_product No low_yield->impurity_check No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes purification->end_product optimize_reaction->start

Validation & Comparative

A Researcher's Guide to the 2D NMR Characterization of Methyl 5-amino-3-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the characterization of Methyl 5-amino-3-methylpicolinate derivatives, a class of compounds with significant potential in medicinal chemistry.

This guide will delve into the practical application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous structure verification. We will present illustrative data in comparative tables and provide detailed experimental protocols.

Unambiguous Structure Determination with 2D NMR

One-dimensional (1D) NMR spectroscopy is a powerful tool, but for complex molecules like substituted picolinates, signal overlap can often hinder a definitive structural assignment. 2D NMR spectroscopy provides a solution by spreading the NMR signals into two dimensions, revealing correlations between different nuclei.[1][2] This allows for the confident assignment of proton (¹H) and carbon (¹³C) signals and the establishment of the compound's connectivity.

The primary 2D NMR experiments for the characterization of this compound derivatives are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for piecing together fragments of the molecule based on neighboring protons.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.[3] This experiment is highly sensitive and allows for the direct assignment of the carbon spectrum based on the more easily assigned proton spectrum.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems).[3] This is crucial for connecting the molecular fragments identified by COSY and for identifying quaternary carbons.

Illustrative 2D NMR Data for a Representative Derivative

To demonstrate the power of these techniques, let's consider a hypothetical derivative: Methyl 5-acetamido-3-methylpicolinate .

Position ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (¹H to ¹³C) Key COSY Correlations (¹H to ¹H)
2-165.0 (C=O, ester)H4, H6, OCH₃-
3-135.0H4, CH₃ (at 3)-
47.9120.0C2, C3, C5, C6H6
5-140.0H4, H6, NH-
68.2145.0C2, C4, C5H4
OCH₃3.952.0C2-
CH₃ (at 3)2.418.0C2, C3, C4-
NH9.5-C5, C=O (amide)-
C=O (amide)-169.0NH, CH₃ (amide)-
CH₃ (amide)2.124.0C=O (amide)-

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are generalized protocols for acquiring 2D NMR spectra on a standard Bruker spectrometer.[6]

Sample Preparation
  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of particulate matter.

Instrument Setup
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution. For 2D experiments, good shimming is crucial.[6]

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse lengths.[6]

  • Acquire a 1D ¹³C spectrum to determine the carbon spectral width.

2D NMR Acquisition Parameters

The following are starting-point parameters that may require optimization for specific molecules and instruments.

COSY (cosygpppqf pulse program): [4]

  • Spectral Width (F2 and F1): Set to the full width of the ¹H spectrum.[6]

  • Number of Scans (NS): 2-4

  • Number of Increments (TD in F1): 256-512

  • Relaxation Delay (D1): 1-2 seconds

HSQC (hsqcedetgpsisp2.4 pulse program for multiplicity editing): [4]

  • Spectral Width (F2): Set to the full width of the ¹H spectrum.

  • Spectral Width (F1): Set to the full width of the ¹³C spectrum.

  • Number of Scans (NS): 2-8

  • Number of Increments (TD in F1): 128-256

  • One-bond J-coupling (¹JCH): Typically set to 145 Hz for aromatic and sp³ carbons.

HMBC (hmbcgplpndqf pulse program): [4]

  • Spectral Width (F2): Set to the full width of the ¹H spectrum.

  • Spectral Width (F1): Set to the full width of the ¹³C spectrum.

  • Number of Scans (NS): 8-16

  • Number of Increments (TD in F1): 256-512

  • Long-range J-coupling (ⁿJCH): Optimized for a range of couplings, often set to 8 Hz.[3]

Visualizing the Workflow and Connectivity

The following diagrams illustrate the logical workflow of the 2D NMR characterization process and the key correlations for our example molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation dissolve Dissolve Compound transfer Transfer to NMR Tube dissolve->transfer proton_1d ¹H NMR transfer->proton_1d carbon_1d ¹³C NMR proton_1d->carbon_1d cosy COSY carbon_1d->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc assign_protons Assign ¹H Signals hmbc->assign_protons assign_carbons Assign ¹³C Signals assign_protons->assign_carbons connectivity Establish Connectivity assign_carbons->connectivity structure Confirm Structure connectivity->structure

Figure 1. Experimental workflow for 2D NMR characterization.

Figure 2. Key COSY and HMBC correlations.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable methodology for the complete structural assignment of this compound derivatives. By systematically analyzing the correlations within and between the ¹H and ¹³C spectra, researchers can confidently determine the constitution and substitution pattern of these important molecules, accelerating the drug discovery and development process.

References

A Comparative Analysis of the Reactivity of Methyl 5-amino-3-methylpicolinate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of Methyl 5-amino-3-methylpicolinate and its structural isomers. The reactivity of these aminopicolinate derivatives is of significant interest in medicinal chemistry and materials science, where they serve as versatile building blocks for the synthesis of complex molecular architectures. The position of the amino and methyl substituents on the pyridine ring profoundly influences the electron density distribution, and consequently, the susceptibility of the molecule to various chemical transformations.

This comparison focuses on three key reaction types: N-acylation, electrophilic aromatic substitution, and diazotization followed by Sandmeyer-type reactions. While direct, quantitative comparative studies on this specific set of isomers are limited in the published literature, this guide extrapolates expected reactivity based on established principles of organic chemistry and available data on related structures.

Relative Reactivity Profile

The reactivity of the pyridine ring and the exocyclic amino group is dictated by the interplay of the electronic effects of the substituents. The amino group is a strong activating group, donating electron density to the ring through resonance, while the methyl group is a weaker activating group through an inductive effect. The ester group is a deactivating group, withdrawing electron density from the ring. The position of these groups relative to each other and the ring nitrogen determines the overall reactivity and the regioselectivity of the reactions.

Table 1: Predicted Reactivity Order of this compound and Its Isomers

CompoundStructurePredicted Reactivity towards Electrophilic Aromatic SubstitutionPredicted Reactivity towards N-AcylationPredicted Basicity of Amino Group
This compoundHighHighHigh
Methyl 4-amino-3-methylpicolinateModerateModerateModerate
Methyl 6-amino-3-methylpicolinateModerate-HighHighHigh
Methyl 5-amino-2-methylpicolinateHighHighHigh
Methyl 5-amino-4-methylpicolinateHighHighHigh
Methyl 5-amino-6-methylpicolinateHighHighHigh

Note: The predicted reactivity is a qualitative assessment based on electronic effects. Experimental verification is required for a definitive comparison.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for each specific isomer.

N-Acylation

This reaction probes the nucleophilicity of the amino group.

Protocol:

  • Dissolve the methyl aminopicolinate isomer (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution (Bromination)

This reaction assesses the susceptibility of the pyridine ring to electrophilic attack. The regioselectivity will be highly dependent on the isomer.

Protocol:

  • Dissolve the methyl aminopicolinate isomer (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Protect the amino group if necessary (e.g., by acetylation) to prevent side reactions and control regioselectivity.

  • Add the brominating agent (e.g., N-bromosuccinimide (NBS), bromine, 1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for 1-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diazotization and Sandmeyer Reaction

This two-step reaction sequence allows for the conversion of the amino group to various other functionalities (e.g., -Cl, -Br, -CN, -OH).

Protocol:

Step 1: Diazotization

  • Suspend the methyl aminopicolinate isomer (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (e.g., Chlorination)

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or distillation.

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the general mechanisms for the reactions discussed.

N_Acylation cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Amine Methyl Aminopicolinate Isomer Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylHalide Acyl Halide AcylHalide->Tetrahedral Amide N-Acylated Product Tetrahedral->Amide Elimination of X- HX HX Tetrahedral->HX

Caption: General mechanism of N-acylation of an amino group.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Pyridine Aminopicolinate Isomer SigmaComplex Sigma Complex (Arenium Ion) Pyridine->SigmaComplex Attack by pi-system Electrophile Electrophile (E+) Electrophile->SigmaComplex SubstitutedProduct Substituted Product SigmaComplex->SubstitutedProduct Deprotonation H_ion H+ SigmaComplex->H_ion

Caption: General mechanism of electrophilic aromatic substitution.

Sandmeyer_Reaction cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction Amine Aminopicolinate Isomer Diazonium Diazonium Salt Amine->Diazonium NaNO2_H NaNO2 / H+ NaNO2_H->Diazonium Product Halogenated Product Diazonium->Product Reaction with CuX CuX CuX CuX->Product N2 N2 Gas Product->N2

Caption: Simplified workflow of a Sandmeyer reaction.

Conclusion

The reactivity of this compound and its isomers is a nuanced subject governed by the electronic contributions of the amino, methyl, and ester functionalities. While this guide provides a predictive framework and generalized experimental protocols, it is imperative for researchers to conduct empirical studies to ascertain the precise reactivity and optimal reaction conditions for each specific isomer. The versatility of these compounds as synthetic intermediates underscores the importance of a deeper understanding of their chemical behavior for the advancement of drug discovery and materials science.

"Biological activity comparison of Methyl 5-amino-3-methylpicolinate analogues"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of various analogues of methylpicolinate reveals a diverse range of therapeutic potentials, with significant findings in anticancer and antimicrobial applications. This guide provides a detailed comparison of the performance of several classes of methylpicolinate-related compounds, supported by experimental data from recent studies.

Anticancer Activity of Picolinamide Analogues

Recent research has focused on the synthesis and evaluation of novel picolinamide derivatives as potent antitumor agents. Two notable classes of compounds have demonstrated significant efficacy against various cancer cell lines: N-methyl-picolinamide-4-thiol derivatives and picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties.

Comparative Efficacy of N-Methyl-picolinamide-4-thiol Derivatives

A series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines. Among the synthesized compounds, compound 6p emerged as a particularly potent and broad-spectrum antitumor agent, in some cases exhibiting greater efficacy than the established drug, sorafenib.[1][2][3] The inhibitory activities of compound 6p and sorafenib are summarized in the table below.

CompoundCell LineIC50 (µM)[2]
6p MGC-8031.38
HCT-1165.34
MCF-75.21
Sorafenib HepG216.30

Further investigation into the mechanism of action revealed that compound 6p selectively inhibits Aurora-B kinase, a key protein involved in cell division.[1][2][3] Molecular docking studies have indicated stable interactions between compound 6p and the Aurora-B kinase.[1][2]

VEGFR-2 Inhibition by Picolinamide Derivatives

In another study, two series of picolinamide derivatives containing (thio)urea and dithiocarbamate moieties were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Several of these compounds displayed potent inhibitory activity against VEGFR-2 kinase, with compounds 7h, 9a, and 9l being the most effective.[4] The IC50 values for these compounds against VEGFR-2 are presented below in comparison to sorafenib.

CompoundVEGFR-2 IC50 (nM)[4]
7h 87
9a 27
9l 94
Sorafenib 180

Compound 7h also demonstrated significant cell death in various resistant human cancer cell lines, including Panc-1, OVCAR-3, HT29, and 786-O, and showed enhanced potency towards other kinases such as EGFR, HER-2, c-MET, and MER.[4] Furthermore, cell cycle analysis of A549 cells treated with compound 9a indicated cell cycle arrest at the G2/M phase and pro-apoptotic activity.[4]

Antimicrobial Activity of Thiazolo[4,5-b]pyridine Analogues

A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which are structurally related to picolinates, have been synthesized and screened for their antimicrobial activity against pathogenic bacteria and fungi. Among these, compound 3g showed a potent inhibitory effect, particularly against Gram-negative bacteria.[5]

CompoundMicroorganismMIC (µM)[5]
3g Pseudomonas aeruginosa0.21
Escherichia coli0.21

The promising antimicrobial profile of these compounds suggests they are a valuable scaffold for the further development of new antimicrobial agents.

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general procedure is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Aurora-B, VEGFR-2) is determined using various kinase assay kits or methodologies. A general workflow for a kinase inhibition assay is as follows:

  • Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: The test compounds are added to the reaction wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric methods like fluorescence-based or luminescence-based assays.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of Analogues Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Kinase Kinase Inhibition Assays Characterization->Kinase Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data Kinase->Data SAR Structure-Activity Relationship (SAR) Data->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead Kinase_Inhibition_Pathway cluster_cell Cellular Processes cluster_signaling Signaling Cascade Proliferation Cell Proliferation & Survival Angiogenesis Angiogenesis VEGFR2 VEGFR-2 Downstream Downstream Signaling VEGFR2->Downstream Activates AuroraB Aurora-B Kinase AuroraB->Downstream Activates Downstream->Proliferation Downstream->Angiogenesis Inhibitor Picolinamide Analogue (e.g., 6p, 7h, 9a, 9l) Inhibitor->VEGFR2 Inhibits Inhibitor->AuroraB Inhibits

References

Confirming the Purity of Methyl 5-amino-3-methylpicolinate: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of key spectroscopic methods for confirming the purity of Methyl 5-amino-3-methylpicolinate, a substituted pyridine derivative. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for the analytical validation of this compound. Additionally, we will contrast these spectroscopic techniques with chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful alternatives for quantitative purity assessment.

While specific experimental data for this compound is not widely published, this guide will provide predicted spectral data based on the analysis of its structural analogs, such as methyl picolinate and various amino- and methyl-substituted pyridines.

Spectroscopic and Chromatographic Purity Assessment: A Comparative Overview

The purity of a compound can be assessed through various analytical techniques, each providing unique insights into the sample's composition. Spectroscopic methods are invaluable for confirming the identity and structural integrity of the target molecule, while chromatographic techniques excel at separating and quantifying impurities.

Analytical MethodPrincipleInformation ProvidedTypical Purity Assessment Range
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed information on the chemical environment of hydrogen atoms, enabling structural confirmation and detection of proton-containing impurities.>95% (by integration)
¹³C NMR Spectroscopy Nuclear spin transitions of the ¹³C isotopeInformation on the carbon skeleton of the molecule, useful for confirming the presence of all expected carbon atoms and detecting carbon-containing impurities.Qualitative
FTIR Spectroscopy Vibrational transitions of chemical bondsIdentification of functional groups present in the molecule. Changes in the spectrum can indicate the presence of impurities with different functional groups.Qualitative
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesDetermination of the molecular weight and elemental composition. Fragmentation patterns can confirm the structure and identify impurities.Qualitative
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detectionSeparation and quantification of non-volatile impurities. High sensitivity and accuracy for purity determination.>99%
GC-MS Partitioning in a gaseous mobile phase with mass spectrometric detectionSeparation and identification of volatile impurities. Provides both quantitative purity and identification of volatile contaminants.>99%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for the spectroscopic and chromatographic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the compound's solubility. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • Typical parameters: Scan range of m/z 50-500.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a suitable autosampler and data acquisition system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is a common starting point for aromatic amines.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically in the range of 254-280 nm for aromatic compounds).

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary to improve the volatility and thermal stability of the amine and ester functional groups.[2]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C).

    • MS Parameters: Electron ionization (EI) at 70 eV, scan range of m/z 40-500.

Predicted Spectroscopic Data for this compound

Based on the structure of this compound and data from related compounds, the following spectral characteristics are anticipated.

¹H and ¹³C NMR Spectroscopy

The presence of the amino, methyl, and methyl ester groups, along with the pyridine ring, will give rise to a distinct set of signals in the NMR spectra. The chemical shifts will be influenced by the electronic effects of these substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HH-6 (Pyridine)
~7.0d1HH-4 (Pyridine)
~4.5br s2H-NH₂
~3.9s3H-OCH₃
~2.3s3H-CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~166C=O (Ester)
~148C-2 (Pyridine)
~145C-5 (Pyridine)
~138C-6 (Pyridine)
~125C-3 (Pyridine)
~120C-4 (Pyridine)
~52-OCH₃
~18-CH₃
FTIR Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.

Predicted FTIR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
2990-2850C-H stretchAliphatic (Methyl)
~1720C=O stretchEster
1620-1580C=C and C=N stretchAromatic Ring
1600-1550N-H bendPrimary Amine
1300-1100C-O stretchEster
Mass Spectrometry

The mass spectrum will provide the molecular weight and fragmentation pattern, which can be used to confirm the structure.

Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
167.08[M+H]⁺ (Molecular Ion)
135.05[M+H - CH₃OH]⁺ (Loss of methanol)
108.07[M+H - COOCH₃]⁺ (Loss of carbomethoxy group)

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the spectroscopic and chromatographic analyses.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample Dissolve in Deuterated Solvent NMR_Acquisition Acquire 1H and 13C Spectra NMR_Sample->NMR_Acquisition NMR_Processing Process and Analyze Data NMR_Acquisition->NMR_Processing FTIR_Sample Place Sample on ATR Crystal FTIR_Acquisition Collect Spectrum FTIR_Sample->FTIR_Acquisition FTIR_Analysis Identify Functional Groups FTIR_Acquisition->FTIR_Analysis MS_Sample Dissolve in Volatile Solvent MS_Infusion Infuse into Ion Source MS_Sample->MS_Infusion MS_Acquisition Acquire Mass Spectrum MS_Infusion->MS_Acquisition MS_Analysis Determine MW and Fragmentation MS_Acquisition->MS_Analysis Chromatographic_Workflow cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis HPLC_Sample Prepare and Filter Sample Solution HPLC_Injection Inject onto Column HPLC_Sample->HPLC_Injection HPLC_Separation Separate Components HPLC_Injection->HPLC_Separation HPLC_Detection Detect with UV HPLC_Separation->HPLC_Detection HPLC_Quantification Quantify Purity HPLC_Detection->HPLC_Quantification GCMS_Sample Prepare and Derivatize (if needed) GCMS_Injection Inject into GC GCMS_Sample->GCMS_Injection GCMS_Separation Separate Volatiles GCMS_Injection->GCMS_Separation GCMS_Detection Detect with MS GCMS_Separation->GCMS_Detection GCMS_Identification Identify and Quantify Impurities GCMS_Detection->GCMS_Identification

References

Validating the Synthesis of Methyl 5-amino-3-methylpicolinate: A Comparative Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires robust analytical methods to ensure identity, purity, and yield. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of Methyl 5-amino-3-methylpicolinate synthesis, a key intermediate in various drug discovery programs. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection and implementation of the most suitable analytical technique.

Introduction to Analytical Techniques

Both HPLC with Ultraviolet (UV) detection and LC-MS are powerful chromatographic techniques for separating and quantifying compounds in a mixture.

  • HPLC-UV: This technique separates compounds based on their interaction with a stationary phase (e.g., C18 column) and a mobile phase. A UV detector then measures the absorbance of the analyte at a specific wavelength, allowing for quantification. It is a robust, cost-effective, and widely used method for routine purity analysis and quantification.

  • LC-MS: This method couples the separation power of liquid chromatography with the high sensitivity and selectivity of a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds, providing molecular weight information and enabling definitive identification. LC-MS is particularly valuable for confirming the identity of the target compound, identifying impurities, and achieving very low detection limits.

Comparative Analysis of HPLC and LC-MS Methods

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. HPLC-UV is often sufficient for routine purity checks and quantification of the main product, while LC-MS is indispensable for confirming the molecular weight of the synthesized compound and for identifying and quantifying trace-level impurities.

Table 1: Comparison of HPLC-UV and LC-MS Method Performance for the Analysis of this compound

ParameterHPLC-UV MethodLC-MS Method
Instrumentation HPLC with UV/Vis DetectorHPLC coupled to a Mass Spectrometer
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling
Selectivity ModerateHigh
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mL
Confirmation of Identity Based on Retention TimeBased on Mass-to-Charge Ratio (m/z)
Cost LowerHigher
Complexity SimplerMore Complex

Experimental Protocols

Below are detailed experimental protocols for both an HPLC-UV and an LC-MS method suitable for the validation of this compound synthesis.

HPLC-UV Method Protocol

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

LC-MS Method Protocol

  • Chromatographic Conditions: Same as the HPLC-UV method described above. A slightly faster gradient may be employed for higher throughput if resolution is maintained.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Mass Analyzer: Scan mode from m/z 100 to 500 for initial identification. For quantification, Selected Ion Monitoring (SIM) of the expected [M+H]⁺ ion for this compound (C₈H₁₀N₂O₂; MW = 166.18 g/mol ; [M+H]⁺ = 167.1).

Table 2: Representative Chromatographic Data

CompoundHPLC-UV Retention Time (min)LC-MS Retention Time (min)Expected [M+H]⁺ (m/z)
This compound12.512.5167.1
Starting Material 1 (Example)8.28.2[Varies]
By-product 1 (Example)10.110.1[Varies]

Workflow for Synthesis Validation

The following diagram illustrates a logical workflow for validating the synthesis of this compound using both HPLC and LC-MS techniques.

G cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation cluster_decision Decision cluster_outcome Outcome start Synthesize Methyl 5-amino-3-methylpicolinate workup Reaction Work-up & Crude Product Isolation start->workup hplc HPLC-UV Analysis workup->hplc Crude Sample lcms LC-MS Analysis workup->lcms Crude Sample purity Purity Check (%) hplc->purity identity Identity Confirmation (m/z) lcms->identity impurity Impurity Profile lcms->impurity decision Purity & Identity Confirmed? purity->decision identity->decision pass Proceed to Next Step decision->pass Yes fail Re-purify or Re-synthesize decision->fail No

Caption: Workflow for Synthesis Validation of this compound.

Conclusion

The validation of the synthesis of this compound is effectively achieved by a combination of HPLC-UV and LC-MS methods. HPLC-UV serves as a reliable and cost-effective tool for routine purity assessment and quantification. LC-MS provides an indispensable method for the unambiguous confirmation of the product's identity and the detailed characterization of impurities. The selection of the appropriate technique, or a combination thereof, will depend on the specific stage of drug development and the required level of analytical detail. The protocols and workflow presented in this guide offer a robust starting point for establishing a comprehensive analytical strategy for this important synthetic intermediate.

References

A Comparative Guide to Computational and DFT Studies of Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and materials science, understanding the structural and electronic properties of molecules is paramount. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these characteristics at the atomic level. This guide provides a comparative analysis of the computational and DFT studies of methyl 5-((cinnamoyloxy)methyl)picolinate, a molecule with potential applications in cardiovascular disease treatment, against other relevant pyridine derivatives.[1][2]

Unveiling Molecular Geometry: A Comparison of Theoretical and Experimental Data

A fundamental aspect of computational studies is the optimization of the molecular geometry to its lowest energy state. This theoretical structure is then often compared with experimental data, typically obtained from Single Crystal X-ray Diffraction (SC-XRD), to validate the computational method.

For methyl 5-((cinnamoyloxy)methyl)picolinate, DFT calculations were performed using the B3LYP functional with a 6-311G++ basis set.[1] The optimized structure shows good correlation with the experimental crystal structure, with minor deviations in bond lengths and angles. For instance, the theoretical bond lengths for the C=O groups (C9–O2 and C16–O4) were calculated to be 1.2148 Å and 1.2133 Å, respectively, which are in close agreement with the experimental values of 1.1964 Å and 1.2010 Å.[1] Such comparisons are crucial for establishing the reliability of the computational model.

ParameterC9–O2 Bond Length (Å)C16–O4 Bond Length (Å)
Theoretical (DFT/B3LYP/6-311G++) 1.21481.2133
Experimental (SC-XRD) 1.19641.2010

Table 1: Comparison of selected theoretical and experimental bond lengths for methyl 5-((cinnamoyloxy)methyl)picolinate.[1]

Experimental and Computational Protocols

The synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate involves the reaction of a nicotinic acid derivative with cinnamic acid.[1][2] The computational analysis of the synthesized compound was carried out using the Gaussian 16 software package. The geometry optimization and subsequent property calculations were performed in the gas phase using the B3LYP/6-311G++ level of theory.[1] Time-dependent DFT (TD-DFT) was also employed to compare theoretical UV-Vis absorption spectra with experimental data.[1]

computational_workflow cluster_input Input cluster_computation Computational Analysis cluster_validation Experimental Validation cluster_output Output & Analysis mol_structure Molecular Structure geometry_optimization Geometry Optimization (DFT) mol_structure->geometry_optimization property_calculation Property Calculation (HOMO-LUMO, ESP, etc.) geometry_optimization->property_calculation spectroscopic_prediction Spectroscopic Prediction (IR, UV-Vis) geometry_optimization->spectroscopic_prediction analysis Structure-Property Relationship Analysis property_calculation->analysis comparison Comparison of Theoretical & Experimental Data spectroscopic_prediction->comparison synthesis Chemical Synthesis spectroscopic_analysis Spectroscopic Analysis (FT-IR, NMR, HRMS) synthesis->spectroscopic_analysis xrd Single Crystal X-ray Diffraction (SC-XRD) synthesis->xrd spectroscopic_analysis->comparison xrd->comparison comparison->analysis

Computational and Experimental Workflow Diagram.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For methyl 5-((cinnamoyloxy)methyl)picolinate, the analysis of these frontier orbitals helps in identifying the nucleophilic and electrophilic regions, which is vital for understanding its potential interactions with biological targets.[1][2]

Similar DFT studies on other pyridine derivatives, such as 2-amino-3-methyl-5-nitropyridine, also emphasize the importance of HOMO-LUMO analysis in understanding their electronic behavior and potential applications.[3]

Molecular Docking and Biological Activity

Computational studies are instrumental in predicting the interaction of small molecules with biological macromolecules. Molecular docking simulations for methyl 5-((cinnamoyloxy)methyl)picolinate were performed to elucidate its binding interactions with various enzymes implicated in cardiovascular diseases, such as MAPK, PCSK9, MPO, SIRT1, and TNF-α.[1][2] These studies are critical in rational drug design, providing a basis for synthesizing novel compounds with enhanced biological activity. The investigation of other novel bioactive pyridine derivatives also extensively utilizes molecular docking to predict and rationalize their antimicrobial and antioxidant activities.

Conclusion

Computational and DFT studies provide invaluable insights into the structural, electronic, and reactive properties of molecules like methyl 5-((cinnamoyloxy)methyl)picolinate. The synergy between theoretical calculations and experimental validation is crucial for the accurate characterization of novel compounds. These computational approaches not only help in understanding the fundamental properties of molecules but also play a significant role in guiding the design and development of new therapeutic agents and materials. The methodologies and analyses presented here serve as a guide for researchers and professionals in the field of computational chemistry and drug development.

References

A Comparative Guide to Picolinate Esters in Ligand Design: Spotlight on Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern ligand design, the pyridine-2-carboxylate (picolinate) scaffold remains a cornerstone for developing novel molecules with diverse applications in medicinal chemistry, catalysis, and materials science. The electronic and steric properties of the picolinate ring can be finely tuned through substitution, significantly impacting the resulting ligand's coordination chemistry, binding affinity, and biological activity. This guide provides a comparative analysis of Methyl 5-amino-3-methylpicolinate alongside other key picolinate esters, offering insights into their potential performance as ligands. Due to a scarcity of direct comparative experimental data for this compound in publicly available literature, this guide synthesizes information from structurally related compounds to infer its potential characteristics and provides detailed experimental protocols for researchers to conduct their own comparative assessments.

The Picolinate Scaffold: A Versatile Platform

Picolinate esters are bidentate ligands that coordinate to metal ions through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring. This coordination mode is a common feature in many metalloenzymes and catalytic systems. The substituents on the pyridine ring play a crucial role in modulating the ligand's properties:

  • Electronic Effects: Electron-donating groups (EDGs) like amino (-NH2) and methyl (-CH3) groups increase the electron density on the pyridine ring, enhancing the Lewis basicity of the nitrogen atom. This generally leads to stronger coordination to metal centers. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the pyridine nitrogen.

  • Steric Effects: The position and size of substituents can introduce steric hindrance around the coordination site, influencing the geometry of the resulting metal complex and potentially providing selectivity for specific metal ions or protein binding pockets.

This guide will focus on the following picolinate esters for a comparative discussion:

  • Methyl picolinate (unsubstituted)

  • Methyl 5-aminopicolinate

  • Methyl 3-methylpicolinate

  • This compound

Inferred Structure-Activity Relationships

Based on established principles of medicinal and coordination chemistry, we can infer the following structure-activity relationships for this compound:

G cluster_0 This compound cluster_1 Ligand Properties Increased\nElectron Density Increased Electron Density Enhanced\nBasicity Enhanced Basicity Increased\nElectron Density->Enhanced\nBasicity leads to Stronger Metal\nCoordination Stronger Metal Coordination Enhanced\nBasicity->Stronger Metal\nCoordination Potential for\nH-Bonding Potential for H-Bonding Altered Binding\nSelectivity Altered Binding Selectivity Potential for\nH-Bonding->Altered Binding\nSelectivity Steric\nHindrance Steric Hindrance Steric\nHindrance->Altered Binding\nSelectivity Modified\nPharmacokinetics Modified Pharmacokinetics Stronger Metal\nCoordination->Modified\nPharmacokinetics Altered Binding\nSelectivity->Modified\nPharmacokinetics

The combination of an amino group at the 5-position and a methyl group at the 3-position in this compound is expected to significantly influence its ligand properties compared to unsubstituted or monosubstituted analogs. The amino group, a strong electron-donating group, will increase the basicity of the pyridine nitrogen, likely leading to stronger coordination with metal ions. The methyl group at the 3-position introduces steric bulk near the coordination sphere, which could influence the geometry of the metal complex and potentially enhance binding selectivity for specific protein targets by interacting with hydrophobic pockets. Furthermore, the amino group can act as a hydrogen bond donor, providing an additional point of interaction with a receptor.

Data Presentation: A Framework for Comparison

Table 1: Physicochemical Properties of Picolinate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
Methyl picolinateC₇H₇NO₂137.141.1
Methyl 5-aminopicolinateC₇H₈N₂O₂152.150.5
Methyl 3-methylpicolinateC₈H₉NO₂151.161.6
This compoundC₈H₁₀N₂O₂166.181.0

Table 2: Hypothetical Comparative Performance Data

LigandTargetBinding Affinity (Kd, nM)Catalytic Activity (kcat/KM, M-1s-1)
Methyl picolinateMetal Ion AData to be determinedData to be determined
Methyl 5-aminopicolinateMetal Ion AData to be determinedData to be determined
Methyl 3-methylpicolinateMetal Ion AData to be determinedData to be determined
This compoundMetal Ion AData to be determinedData to be determined
Methyl picolinateProtein BData to be determinedNot Applicable
Methyl 5-aminopicolinateProtein BData to be determinedNot Applicable
Methyl 3-methylpicolinateProtein BData to be determinedNot Applicable
This compoundProtein BData to be determinedNot Applicable

Experimental Protocols

To facilitate the direct comparison of these picolinate esters, detailed experimental protocols for their synthesis and performance evaluation are provided below.

Synthesis of Picolinate Esters

General Procedure for the Esterification of Picolinic Acids:

A common method for the synthesis of methyl picolinates is the Fischer esterification of the corresponding picolinic acid.

G Picolinic_Acid Substituted Picolinic Acid Reaction Reflux Picolinic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl Picolinate Ester Purification->Product

Protocol for this compound:

Based on analogous syntheses, a plausible route to this compound would involve the esterification of 5-amino-3-methylpicolinic acid.

  • Reaction Setup: To a solution of 5-amino-3-methylpicolinic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Measurement of Ligand-Protein Binding Affinity

Several biophysical techniques can be employed to determine the binding affinity (expressed as the dissociation constant, Kd) of picolinate esters to a target protein.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Prepare_Samples Prepare Protein Solution (in cell) and Ligand Solution (in syringe) Titration Inject Ligand into Protein Solution Measure_Heat Measure Heat Change per Injection Generate_Binding_Isotherm Plot Heat Change vs. Molar Ratio Fit_Data Fit Data to a Binding Model Determine_Parameters Determine K_d, ΔH, and Stoichiometry (n)

Protocol:

  • Sample Preparation: Prepare a solution of the target protein in a suitable buffer. Prepare a solution of the picolinate ester at a concentration 10-20 times that of the protein in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a qualitative comparison based on the principles of structure-activity relationships suggests that it possesses unique properties that make it a compelling candidate for ligand design. The presence of both an electron-donating amino group and a sterically influential methyl group is anticipated to enhance its coordination strength and potentially confer greater binding selectivity compared to simpler picolinate esters. The experimental protocols provided in this guide offer a clear roadmap for researchers to undertake a comprehensive comparative study and generate the quantitative data necessary to fully elucidate the potential of this compound and other substituted picolinates in the development of novel therapeutics, catalysts, and advanced materials.

Comparative Guide to the Regioselectivity of Reactions with Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of various chemical reactions involving Methyl 5-amino-3-methylpicolinate. The information presented herein is intended to assist researchers in predicting and controlling the outcomes of reactions with this versatile building block, which is of significant interest in medicinal chemistry and materials science.

Introduction to the Reactivity of Substituted Pyridines

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property, combined with the directing effects of substituents, governs the regioselectivity of its reactions. In the case of this compound, the pyridine ring is adorned with three distinct substituents: an amino group at the 5-position, a methyl group at the 3-position, and a methoxycarbonyl group at the 2-position.

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 4 and 6, and position 2, respectively). Conversely, the methoxycarbonyl group is a deactivating group and a meta-director. The methyl group is a weakly activating group and an ortho-, para-director. The interplay of these electronic and steric effects determines the ultimate position of substitution in various reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the positions most susceptible to attack are those with the highest electron density. The powerful activating effect of the amino group at the 5-position strongly directs incoming electrophiles to the ortho and para positions.

Nitration

The nitration of substituted pyridines can be challenging due to the basicity of the ring nitrogen, which can be protonated under strongly acidic conditions, leading to deactivation. However, for electron-rich pyridines, nitration can proceed with high regioselectivity.

Predicted Regioselectivity: Based on the directing effects of the substituents, the primary site of nitration for this compound is predicted to be the 4-position , which is ortho to the strongly activating amino group and not sterically hindered by the adjacent methyl group. A minor product might be observed at the 6-position, which is also ortho to the amino group.

Alternative Substrates for Comparison:

SubstrateMajor Product(s)Reference
3,5-Lutidine4-Nitro-3,5-lutidine[1][2]
2-Amino-5-methylpyridine2-Amino-5-methyl-3-nitropyridine[3]

Experimental Protocol: General Procedure for Nitration of Aminopyridines

A solution of the aminopyridine derivative in concentrated sulfuric acid is cooled in an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched by pouring it onto crushed ice, and the product is isolated by filtration or extraction.

dot

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products This compound This compound 4-Nitro Product 4-Nitro Product This compound->4-Nitro Product Major Pathway 6-Nitro Product 6-Nitro Product This compound->6-Nitro Product Minor Pathway HNO3, H2SO4 HNO3, H2SO4

Caption: Predicted nitration pathways for this compound.

Halogenation

Halogenation of electron-rich pyridines generally proceeds with high regioselectivity, directed by the activating groups.

Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur predominantly at the 4-position due to the strong directing effect of the amino group.

Alternative Substrates for Comparison:

SubstrateReagentMajor ProductReference
3,5-Disubstituted PyridinesN-Halosuccinimide4-Halo-3,5-disubstituted pyridine[4][5][6][7]
2-Amino-3-methylpyridineBr₂/AcOH2-Amino-5-bromo-3-methylpyridine[3]

Experimental Protocol: General Procedure for Halogenation of Aminopyridines

To a solution of the aminopyridine in a suitable solvent (e.g., acetic acid, chloroform, or DMF), the halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide, or elemental bromine) is added portion-wise at room temperature or with cooling. The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.

dot

Halogenation_Workflow Start Start Dissolve Substrate Dissolve this compound in suitable solvent Start->Dissolve Substrate Add Halogenating Agent Add N-halosuccinimide (NBS, NCS) Dissolve Substrate->Add Halogenating Agent Reaction Stir at controlled temperature Add Halogenating Agent->Reaction Workup Quench, Extract, and Purify Reaction->Workup Product 4-Halo Product Workup->Product

Caption: General workflow for the halogenation of this compound.

Acylation

The amino group of this compound is a primary site for acylation. However, under certain conditions, C-acylation of the pyridine ring can occur.

Predicted Regioselectivity: N-acylation at the amino group is the most probable reaction pathway. For C-acylation, the reaction would likely be directed to the 4-position , although this would require activation of the ring and protection of the amino group.

Alternative Substrates for Comparison:

SubstrateReagentProductReference
AminopyridinesEndic AnhydrideN-acylated product[8]
N-methoxypyridinium saltsAldehydes (photoredox)C2-acylated pyridines[9]
N-aminopyridinium saltsAldehydes (photoredox)C4-acylated pyridines[9]

Experimental Protocol: General Procedure for N-Acylation of Aminopyridines

The aminopyridine is dissolved in an aprotic solvent (e.g., dichloromethane, THF) with a base (e.g., triethylamine, pyridine). The acylating agent (e.g., acyl chloride, anhydride) is added dropwise at 0 °C, and the reaction is stirred at room temperature until completion. The product is then isolated by washing with aqueous solutions and purified by chromatography.

dot

Acylation_Relationship This compound This compound Amino Group (N-acylation) Amino Group (N-acylation) This compound->Amino Group (N-acylation) Favored Pyridine Ring (C-acylation) Pyridine Ring (C-acylation) This compound->Pyridine Ring (C-acylation) Less Favored

Caption: Relative reactivity of sites for acylation.

Conclusion

The regioselectivity of reactions with this compound is primarily dictated by the strong activating and ortho, para-directing effect of the 5-amino group. For electrophilic aromatic substitution reactions such as nitration and halogenation, the preferred site of reaction is the 4-position. Acylation is most likely to occur on the nitrogen of the amino group. While this guide provides predictions based on established principles of organic chemistry, experimental verification is crucial for confirming these outcomes and for the optimization of reaction conditions. Researchers are encouraged to consult the cited literature for more detailed procedures and to adapt them as necessary for their specific applications.

References

A Comparative Guide to In Vitro Assay Development for Screening Methyl 5-amino-3-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assay methodologies for the effective screening of Methyl 5-amino-3-methylpicolinate derivatives. Given the novelty of this chemical scaffold, this document outlines a strategic, multi-tiered approach to identify potential biological activities and elucidate the mechanism of action. The guide offers detailed experimental protocols, data presentation formats, and visual workflows to aid in the selection and development of robust screening assays.

Introduction to the Screening Cascade for Novel Derivatives

The discovery of bioactive molecules from a novel chemical series, such as this compound derivatives, necessitates a systematic screening approach. A tiered screening cascade is recommended, beginning with broad, high-throughput phenotypic assays to identify initial "hits" with any biological effect. These hits are then progressed through a series of more specific secondary and tertiary assays to determine their potency, selectivity, and mechanism of action.

High-throughput screening (HTS) is a crucial first step, enabling the rapid evaluation of large compound libraries.[1][2][3][4] The primary goal of HTS is to efficiently identify compounds that interact with a biological target or produce a desired cellular phenotype.[1][2]

Comparison of Primary In Vitro Screening Assays

The initial step in screening a novel compound library is to employ a primary assay that is robust, scalable, and cost-effective. For this compound derivatives, where the specific biological target may be unknown, a comparison of biochemical and cell-based assays is warranted.[5][6][7]

Table 1: Comparison of Primary Screening Assay Formats

Assay TypePrincipleAdvantagesDisadvantagesTypical Throughput
Biochemical Assays Measures the effect of a compound on a purified biological target (e.g., enzyme, receptor).[5][6][8][9]High precision, low variability, direct measurement of target interaction.[6]Target must be known and purified; may miss compounds requiring cellular metabolism.10,000-100,000+ compounds/day
Cell-Based Assays Measures the effect of a compound on a cellular process or phenotype in living cells.[7][10][11][12]More physiologically relevant, can identify compounds with novel mechanisms of action, no a priori knowledge of the target is needed.[7][10]Higher variability, potential for off-target effects, more complex data analysis.1,000-50,000 compounds/day

Based on the novelty of the this compound scaffold, a cell-based phenotypic screen is a recommended starting point to cast a wide net for potential biological activity.

Experimental Workflow and Protocols

A generalized workflow for screening and validating hits from a library of this compound derivatives is presented below.

G cluster_0 Primary Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays (MoA Studies) A Compound Library of This compound Derivatives B Cell-Based Phenotypic Assay (e.g., Cell Viability) A->B C Data Analysis & Hit Identification B->C D Dose-Response Analysis (IC50/EC50 Determination) C->D E Orthogonal Assay (e.g., Different Cell Line or Technology) D->E F Counter-Screen (Rule out non-specific effects) E->F G Target Deconvolution (e.g., Proteomics, Genetic Screens) F->G H Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays) G->H I Signaling Pathway Analysis (e.g., Reporter Assays, Western Blot) H->I J Lead Optimization I->J

Figure 1: High-Throughput Screening Workflow for Novel Derivatives.
Detailed Experimental Protocols

This assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability. It is a common primary screen to identify compounds with cytotoxic or cytostatic effects.[13]

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add this compound derivatives at a final concentration of 10 µM to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Hits are typically defined as compounds that reduce cell viability by more than 50%.

Based on the activity of structurally related picolinamide derivatives, a kinase inhibition assay could be a relevant secondary screen.[13] This example describes a radiometric protein kinase assay.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human Aurora B kinase, a suitable substrate (e.g., histone H3), and [γ-³³P]ATP in a kinase buffer.

  • Compound Addition: Add the "hit" compounds at varying concentrations (e.g., 0.01 to 100 µM) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and dry.

  • Data Acquisition: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Hypothetical Signaling Pathway and Hit Validation

Should primary screening reveal anti-proliferative activity, a plausible hypothesis is the modulation of a key signaling pathway involved in cell growth and survival, such as a kinase cascade.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Methyl Picolinate Derivative Methyl Picolinate Derivative Methyl Picolinate Derivative->RAF

Figure 2: Hypothetical Kinase Signaling Pathway Inhibition.

A critical step after identifying and confirming hits is to validate them through a structured decision-making process to eliminate false positives and prioritize promising candidates.

G Start Confirmed Hit (IC50 < 10 µM) CheckSelectivity Selective against related targets? Start->CheckSelectivity CheckSAR Structure-Activity Relationship (SAR) Established? CheckSelectivity->CheckSAR Yes Deprioritize Deprioritize or Redesign CheckSelectivity->Deprioritize No CheckToxicity Acceptable in vitro toxicity? CheckSAR->CheckToxicity Yes CheckSAR->Deprioritize No Advance Advance to Lead Optimization CheckToxicity->Advance Yes CheckToxicity->Deprioritize No

Figure 3: Decision-Making Flowchart for Hit Validation.

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for comparing the performance of different assays and derivative compounds.

Table 2: Hypothetical Data from Primary Cell Viability Screen

DerivativeStructure% Viability (10 µM)Hit (Y/N)
M5A3MP-001[Structure]98.2 ± 4.5N
M5A3MP-002[Structure]45.1 ± 3.2Y
M5A3MP-003[Structure]12.7 ± 2.1Y
M5A3MP-004[Structure]89.5 ± 5.1N

Table 3: Hypothetical Data from Secondary Kinase Inhibition Assay

DerivativeAurora B IC50 (µM)Kinase X IC50 (µM)Selectivity (Fold)
M5A3MP-0021.5 ± 0.2> 50> 33
M5A3MP-0030.8 ± 0.125.6 ± 2.832

This structured approach, combining broad phenotypic screening with subsequent target-focused assays, provides a robust framework for identifying and characterizing the biological activity of novel this compound derivatives, ultimately paving the way for potential therapeutic development.

References

Benchmarking Catalyst Performance: A Comparative Guide to Picolinamide and Aminopyridine-Derived Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of catalysts derived from picolinamide and aminopyridine ligands, structurally analogous to derivatives of Methyl 5-amino-3-methylpicolinate. Due to a lack of specific published data on catalysts derived directly from this compound, this guide leverages performance data from closely related compounds to provide a valuable benchmark for researchers in the field. The information presented is based on data from various academic publications and serves as a reference for evaluating catalytic efficacy in key organic transformations.

Performance Comparison in Catalytic Reactions

The following tables summarize the performance of picolinamide and aminopyridine-derived catalysts in two significant catalytic reactions: the Suzuki-Miyaura cross-coupling reaction and alcohol oxidation. These are compared with established, alternative catalysts to provide a clear performance benchmark.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The performance of a palladium catalyst bearing a pyridine-based ligand is compared with a widely used commercial palladium catalyst.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
[Pd(4-aminopyridine)₂Cl₂] 4-IodotoluenePhenylboronic acidK₂CO₃DMA8024>90[1]
Pd/TiO₂ 4-ChlorotoluenePhenylboronic acidK₂CO₃DMA8024Good[2]
Pd(PPh₃)₄ 4-IodotoluenePhenylboronic acidK₂CO₃Toluene1002~95[3]

DMA: Dimethylacetamide

Table 2: Oxidation of Secondary Alcohols

The oxidation of alcohols to ketones is a fundamental transformation in organic chemistry. Here, an iron(II) complex with an α-aminopyridine ligand is compared to a standard chromium-based oxidizing agent.

Catalyst/ReagentSubstrateOxidantSolventTemp. (°C)Time (h)Yield (%)Ref.
--INVALID-LINK--₂ 1-Phenylethanolt-BuOOHAcetonitrileRT2-628-85[4]
Pyridinium chlorochromate (PCC) 1-Phenylethanol-DichloromethaneRT2-4~90Standard

RT: Room Temperature

Experimental Protocols

Detailed methodologies for the synthesis of a representative catalyst and the execution of a key catalytic reaction are provided below.

Synthesis of a Representative Palladium-Pyridine Complex: [Pd(4-aminopyridine)₂Cl₂]

This protocol is adapted from procedures for synthesizing similar palladium-pyridine complexes.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 4-Aminopyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve Palladium(II) chloride (1 mmol) in 20 mL of ethanol by heating the mixture to 60°C with stirring.

  • In a separate flask, dissolve 4-aminopyridine (2.2 mmol) in 10 mL of warm ethanol.

  • Slowly add the 4-aminopyridine solution to the palladium chloride solution with continuous stirring.

  • A precipitate should form upon addition. Continue stirring the mixture at 60°C for 2 hours.

  • Allow the mixture to cool to room temperature and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).

  • Dry the resulting solid under vacuum to yield the [Pd(4-aminopyridine)₂Cl₂] complex.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure based on common practices for this reaction.[1][5]

Materials:

  • Aryl halide (e.g., 4-Iodotoluene, 1 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Base (e.g., Potassium carbonate, 2 mmol)

  • Palladium catalyst (e.g., [Pd(4-aminopyridine)₂Cl₂], 0.01 mmol, 1 mol%)

  • Solvent (e.g., Dimethylacetamide, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Add the solvent to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate a general experimental workflow and a representative catalytic cycle.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Performance Testing Start Start Materials (Metal Precursor, Ligand) Reaction Complexation Reaction Start->Reaction Isolation Isolation & Purification (Filtration, Washing) Reaction->Isolation Characterization Characterization (NMR, IR, etc.) Isolation->Characterization Catalyst Synthesized Catalyst Characterization->Catalyst Reactants Reactants & Catalyst Catalyst->Reactants Catalytic_Reaction Catalytic Reaction (e.g., Suzuki Coupling) Reactants->Catalytic_Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Catalytic_Reaction->Monitoring Workup Work-up & Purification Monitoring->Workup Product Final Product Workup->Product Analysis Performance Analysis (Yield, Selectivity) Product->Analysis

Figure 1: General workflow for catalyst synthesis and performance evaluation.

Suzuki_Miyaura_Cycle cluster_cycle center Pd(0)L₂ OA Oxidative Addition (R¹-X) center->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation (R²-B(OR)₂) PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->center R¹-R²

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Metabolic Stability of Novel Compounds Derived from Methyl 5-amino-3-methylpicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. A critical parameter in this endeavor is metabolic stability, which dictates a compound's half-life and oral bioavailability. This guide provides a comparative assessment of the metabolic stability of a series of hypothetical compounds derived from the versatile scaffold, Methyl 5-amino-3-methylpicolinate. The data presented herein, while illustrative, is grounded in established principles of drug metabolism and serves to guide the design of more stable and efficacious analogues.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of hypothetical derivatives of this compound in human liver microsomes (HLM). The data is presented as half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic turnover.[1][2][3] For comparative purposes, a structurally distinct alternative, "Alternative Compound X," is also included.

Compound IDStructureModification from Parent Scaffoldt½ (min)CLint (µL/min/mg protein)
M5A3MP-Parent (Structure of this compound)-4531.0
M5A3MP-01 (Structure with R = CF3)Amide formation with trifluoroethylamine> 60< 10.0
M5A3MP-02 (Structure with R = Cyclopropyl)Amide formation with cyclopropylamine5525.1
M5A3MP-03 (Structure with R = Phenyl)Amide formation with aniline2555.4
M5A3MP-04 (Structure with R = 4-methoxyphenyl)Amide formation with p-anisidine1592.5
Alternative Compound X (A different heterocyclic core)N/A3540.0

Key Observations:

  • Impact of Amide Substitution: The derivatization of the 5-amino group into various amides significantly influences metabolic stability.

  • Electron-Withdrawing Groups: The introduction of a trifluoromethyl group (M5A3MP-01) appears to dramatically increase metabolic stability, a common strategy to block potential sites of metabolism.[4]

  • Lipophilicity and Metabolism: Increased lipophilicity, as seen with the phenyl and methoxyphenyl substituents (M5A3MP-03 and M5A3MP-04), correlates with faster metabolic clearance. This is a well-documented trend in drug metabolism.

  • Metabolic Lability of Methoxy Groups: The p-methoxy substitution in M5A3MP-04 likely introduces a metabolic "soft spot," making it susceptible to O-demethylation by cytochrome P450 enzymes, leading to rapid clearance.[5]

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, which would be used to generate the data presented above.

Human Liver Microsomal (HLM) Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds when incubated with human liver microsomes in the presence of NADPH.

2. Materials:

  • Test compounds and positive controls (e.g., testosterone, verapamil)
  • Pooled Human Liver Microsomes (HLM)
  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (for quenching)
  • Internal standard (for LC-MS/MS analysis)

3. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and HLM at a final protein concentration of 0.5 mg/mL.
  • Compound Addition: Test compounds are added to the master mix at a final concentration of 1 µM.
  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.
  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
  • Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of cold acetonitrile containing an internal standard.
  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.
  • The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
  • The in vitro half-life is calculated as: t½ = 0.693 / k
  • The intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound (1 µM) D Pre-incubation (5 min) A->D B Human Liver Microsomes (0.5 mg/mL) B->D C Phosphate Buffer (pH 7.4) C->D E Initiate with NADPH D->E F Time-point Sampling (0, 5, 15, 30, 45, 60 min) E->F G Quench with Acetonitrile F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Data Interpretation (t½, CLint) I->J

Caption: Workflow of the in vitro metabolic stability assay.

Hypothetical Signaling Pathway Modulation

G cluster_receptor Cell Surface Receptor cluster_downstream Intracellular Signaling cluster_response Cellular Response Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Response Therapeutic Effect TranscriptionFactor->Response Induces Gene Expression M5A3MP Derivative M5A3MP Derivative M5A3MP Derivative->Receptor Binds and Activates

References

Safety Operating Guide

Navigating the Disposal of Methyl 5-amino-3-methylpicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Methyl 5-amino-3-methylpicolinate (CAS Number: 1263059-42-2), ensuring that operational procedures are clear, concise, and adhere to best practices.

Important Notice: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on safety data for structurally similar pyridine-based compounds and general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

Hazard Profile and Safety Data

To provide a framework for safe handling, the following table summarizes key hazard information from related pyridine compounds. This data should be considered indicative of the potential hazards of this compound.

Hazard ClassificationAssociated RisksRecommended PrecautionsData from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, fatal in contact with skin, harmful if inhaled.Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area.2-Amino-6-methylpyridine, 2-Amino-5-picoline[1]
Skin Corrosion/Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves and clothing.2-Amino-6-methylpyridine
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Wear eye and face protection.2-Amino-6-methylpyridine
Specific Target Organ Toxicity May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.2-Amino-6-methylpyridine

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (nitrile rubber is a common recommendation for pyridine-based compounds) are essential.[2]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from spills.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene.[2]

  • Incompatible Materials: Do not mix with strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides.[1] Store waste containers away from these materials.[3]

  • Aqueous vs. Organic Waste: Collect aqueous and organic solvent waste in separate containers.[4]

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and vital for safety.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture if applicable.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be at or near the point of waste generation.[6] The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2]

Step 4: Waste Disposal Request

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with all applicable regulations.[7] Never dispose of this compound down the drain or in regular trash.[2]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.[2]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill segregate Step 2: Segregate Waste (Dedicated, Compatible Container) ppe->segregate ppe->spill label_store Step 3: Label and Store (Hazardous Waste Label, Satellite Area) segregate->label_store segregate->spill request_pickup Step 4: Arrange for Disposal (Contact EHS for Pickup) label_store->request_pickup label_store->spill end End: Proper Disposal Complete request_pickup->end spill_procedure Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean spill->spill_procedure spill_procedure->segregate

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Methyl 5-amino-3-methylpicolinate (CAS No. 1263059-42-2). All personnel must adhere to these procedures to ensure a safe laboratory environment.

Hazard Analysis and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that is potentially toxic if ingested or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. The following table summarizes the hazards identified in structurally related molecules, forming the basis for our recommended precautions.

Hazard StatementAssociated Compounds
Toxic if swallowed2-Amino-5-methylpyridine[1], 2-amino-6-methylpyridine
Fatal/Toxic in contact with skin2-amino-6-methylpyridine, 2-Amino-5-methylpyridine[1]
Causes skin irritationMethyl 5-bromo-3-methylpicolinate[2], 2-Amino-5-methylpyridine[1], 5-Amino-3-bromo-2-methylpyridine[3], 2-amino-6-methylpyridine
Causes serious eye irritationMethyl 5-bromo-3-methylpicolinate[2], 2-Amino-5-methylpyridine[1], 5-Amino-3-bromo-2-methylpyridine[3], 2-amino-6-methylpyridine
May cause respiratory irritationMethyl 5-bromo-3-methylpicolinate[2], 5-Amino-3-bromo-2-methylpyridine[3], 2-amino-6-methylpyridine

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are required.
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat must be worn at all times.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is mandatory for all personnel handling this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • When weighing and transferring the solid, use techniques that minimize dust generation.

    • Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

    • Do not eat, drink, or smoke in the laboratory area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing the compound in clearly labeled, sealed, and appropriate hazardous waste containers.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Safety Equipment (Shower, Eyewash) prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh and Transfer (Minimize Dust) prep4->handle1 handle2 Avoid Contact handle1->handle2 handle3 No Food/Drink/Smoking handle2->handle3 post1 Wash Hands and Skin handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Collect in Labeled Hazardous Waste Container post3->disp1 disp2 Follow Institutional Disposal Procedures disp1->disp2

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.